molecular formula C10H6INO2 B8089568 3-Iodoquinoline-8-carboxylic acid

3-Iodoquinoline-8-carboxylic acid

Cat. No.: B8089568
M. Wt: 299.06 g/mol
InChI Key: ALDCJZVVFAFTCW-UHFFFAOYSA-N
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Description

3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1) is a halogenated quinoline derivative of significant interest in medicinal chemistry and chemical synthesis. With a molecular formula of C 10 H 6 INO 2 and a molecular weight of 299.06 g/mol, this compound serves as a key synthetic intermediate for constructing more complex, biologically active molecules [ Quinoline scaffolds, mainly when substituted with halogens like iodine, are considered privileged structures in drug discovery due to their wide range of pharmacological activities [ Staphylococcus epidermidis , Klebsiella pneumoniae , and Candida parapsilosis [ The iodine atom on the quinoline ring provides an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to generate diverse libraries for biological screening [ 3 [ This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for scientific reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCJZVVFAFTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Iodoquinoline-8-carboxylic acid CAS 1934445-70-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1) , a critical intermediate in the development of kinase inhibitors.

Core Identity & Physicochemical Profile[1]

3-Iodoquinoline-8-carboxylic acid is a bifunctional heteroaromatic scaffold characterized by a quinoline core substituted with an iodine atom at position 3 and a carboxylic acid group at position 8. Its orthogonal reactivity—electrophilic potential at C3 (for cross-coupling) and nucleophilic/electrophilic potential at C8 (for amide coupling or coordination)—makes it a high-value building block in medicinal chemistry, particularly for Pim kinase inhibitors .

PropertyData
CAS Registry Number 1934445-70-1
IUPAC Name 3-Iodoquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆INO₂
Molecular Weight 299.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Quinoline Nitrogen)
Key Functional Groups Aryl Iodide (C-I), Carboxylic Acid (-COOH)
Part 1: Synthesis & Production Protocols

While specific industrial manufacturing logs are proprietary, the most chemically robust and "self-validating" synthetic route relies on the oxidation of 8-methyl-3-iodoquinoline . This approach avoids the regioselectivity issues inherent in direct iodination of the carboxylic acid.

Route A: Oxidation of 8-Methyl-3-iodoquinoline (Primary Pathway)

This route leverages the commercial availability of 8-methylquinoline derivatives and the stability of the methyl group during C3-iodination.

  • Step 1: Iodination (C3 Selective)

    • Precursor: 8-Methylquinoline.

    • Reagents:

      
      , Ag₂SO₄ (oxidant), 
      
      
      
      (solvent).
    • Mechanism: Electrophilic aromatic substitution. The methyl group at C8 directs slightly, but conditions are tuned for C3 substitution on the hetero-ring.

    • Intermediate: 3-Iodo-8-methylquinoline.[1]

  • Step 2: Methyl Oxidation (C8 Functionalization)

    • Reagents: Selenium Dioxide (

      
      ) in pyridine/water or Potassium Permanganate (
      
      
      
      ).
    • Protocol: The 3-iodo-8-methylquinoline is refluxed with

      
       (1.5 equiv) in pyridine for 12–24 hours.
      
    • Purification: The reaction mixture is filtered to remove Selenium metal, concentrated, and acidified (pH 3–4) to precipitate the target acid.

    • Validation:

      
      -NMR will show the disappearance of the methyl singlet (~2.8 ppm) and the appearance of a broad carboxylic acid proton (>11 ppm).
      
Route B: Halogen Exchange (Finkelstein-Type)

Used when 3-bromoquinoline-8-carboxylic acid is available.

  • Reagents: NaI (2.0 equiv), CuI (10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand), Dioxane.

  • Conditions: 110°C, sealed tube, 24 h.

  • Logic: Copper-catalyzed aromatic Finkelstein reaction converts the aryl bromide to the more reactive aryl iodide.

SynthesisPathways Start 8-Methylquinoline Inter 3-Iodo-8-methylquinoline Start->Inter I2, Ag2SO4 H2SO4 Prod 3-Iodoquinoline-8- carboxylic acid (CAS 1934445-70-1) Inter->Prod SeO2, Pyridine (Oxidation) AltStart 3-Bromoquinoline-8- carboxylic acid AltStart->Prod NaI, CuI (Halogen Exchange)

Figure 1: Synthetic logic flow. The oxidative route (solid line) is preferred for scale-up to avoid heavy metal waste from copper catalysis.

Part 2: Experimental Applications & Reactivity

The utility of CAS 1934445-70-1 lies in its ability to serve as a "linchpin" molecule, connecting two distinct pharmacophores via the acid and the iodide.

Protocol 1: Amide Coupling (Pim Kinase Inhibitor Synthesis)

This protocol is derived from patent literature (WO2017059251A1) describing the synthesis of antineoplastic agents.

  • Objective: Coupling the C8-carboxylic acid with a secondary amine.

  • Reagents:

    • Substrate: 3-Iodoquinoline-8-carboxylic acid (1.0 equiv, ~1.56 mmol).

    • Coupling Agent: HATU (1.3–1.5 equiv).

    • Base: DIPEA (N,N-Diisopropylethylamine, 2.0–3.0 equiv).

    • Solvent: DMF (Anhydrous).

  • Step-by-Step:

    • Dissolve 3-iodoquinoline-8-carboxylic acid (494 mg) in DMF (10 mL).

    • Add DIPEA (480 µL) followed by HATU (780 mg). Stir for 15 minutes to activate the acid (formation of the O-At ester).

    • Add the amine partner (e.g., a substituted piperidine or cyclohexylamine).

    • Stir at Room Temperature (RT) for 2 hours.

    • Quench: Add water (30 mL). The product typically precipitates.[2]

    • Isolation: Filter the precipitate, wash with water and diethyl ether.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

The iodine at C3 is highly reactive toward palladium-catalyzed cross-coupling, allowing the installation of aryl or heteroaryl groups.

  • Reagents: Arylboronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (3.0 equiv), Dioxane/Water (4:1).
  • Conditions: 90°C, 4 hours, Inert Atmosphere (

    
    ).
    
  • Mechanism: The oxidative addition of Pd(0) into the C3-I bond is facile, occurring faster than oxidative addition into C-Br or C-Cl bonds, preserving other halogens if present on the scaffold.

ReactivityMap cluster_C8 C8 Reactivity (Acid) cluster_C3 C3 Reactivity (Iodide) Core 3-Iodoquinoline-8-carboxylic acid Amide Amide Formation (HATU/DIPEA) Core->Amide Esters Esterification (SOCl2/ROH) Core->Esters Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira

Figure 2: Orthogonal reactivity profile. Blue paths denote modifications at the acid tail; Red paths denote scaffold extension at the iodine head.

Part 3: Handling, Safety, and Storage
  • Storage: Store at 2–8°C under inert gas (Argon). The C-I bond is light-sensitive; amber vials are mandatory to prevent photo-deiodination.

  • Safety:

    • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

    • Precaution: Avoid contact with strong oxidizers. In case of fire, nitrogen oxides (

      
      ) and hydrogen iodide (
      
      
      
      ) fumes may be released.
  • Solubility Note: For NMR analysis, use DMSO-

    
     as the compound often aggregates in 
    
    
    
    due to hydrogen bonding of the carboxylic acid.
References
  • Vertex Pharmaceuticals Inc. (2017). Heterocyclic compounds useful as Pim kinase inhibitors. WO2017059251A1.

    • Source for Protocol 1 (Amide Coupling)
  • Sigma-Aldrich . (2024). Product Specification: 3-Iodoquinoline-8-carboxylic acid.

    • Source for physicochemical properties and commercial availability.[1][3]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6).

    • Grounding for general quinoline carboxylic acid synthesis methodologies.

Sources

An In-depth Technical Guide to Iodo-Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of iodo-substituted quinoline carboxylic acids, a class of compounds with significant potential in medicinal chemistry and materials science. While direct data for 3-Iodoquinoline-8-carboxylic acid is not extensively available in public literature, this document synthesizes information on closely related and structurally significant analogs to provide a robust framework for researchers. The principles of synthesis, characterization, and application discussed herein are broadly applicable to this compound class.

Core Compound Profile: Physicochemical Properties

The properties of iodo-quinoline carboxylic acids are dictated by the positions of the iodine and carboxylic acid substituents on the quinoline scaffold. Below is a summary of key related compounds for which data is available.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Characteristics
4-Hydroxy-8-iodoquinoline-3-carboxylic acid C10H6INO3315.07205597-70-2A solid at ambient temperature with a purity of approximately 95%.[1]
Quinoline-8-carboxylic acid C10H7NO2173.1786-59-9An off-white to brownish solid, utilized as a precursor in pharmaceuticals and agrochemicals.[2] It has a melting point of 183-185 °C.[3]
3-Quinolinecarboxylic acid C10H7NO2173.176480-68-8A beige powder solid with antibacterial properties evaluated in its derivatives.[4]

Synthesis and Mechanistic Considerations

The synthesis of quinoline carboxylic acids can be achieved through several established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Doebner Synthesis

A widely used method for generating quinoline-4-carboxylic acids involves the Doebner reaction. This is a three-component reaction utilizing an aniline, an aldehyde, and pyruvic acid.[5]

Experimental Protocol: Generalized Doebner Synthesis of a Quinoline-4-Carboxylic Acid Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Initiation: Add pyruvic acid (1.1 eq.) to the mixture.

  • Catalysis: Introduce a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or sulfamic acid.[5][6]

  • Reaction: Reflux the mixture for several hours (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality in Experimental Choices: The use of an acid catalyst is crucial for promoting the condensation reactions and subsequent cyclization. The choice of solvent can influence the reaction outcome; for instance, acetic acid has been shown to favor the formation of quinoline derivatives over other potential by-products.[5]

Synthesis of 3-Carboxylquinolines

A rapid and efficient synthesis of substituted 3-carboxylquinoline derivatives has been reported using 4-chloro-3-formylcoumarin and substituted anilines in the presence of sulfuric acid in methanol. This method proceeds through a domino condensation-cyclization-ring opening reaction at room temperature.[7]

DOT Diagram: Generalized Doebner Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification Aniline Aniline Mixing Mixing in Solvent (e.g., Acetic Acid) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Mixing Catalysis Acid Catalysis (e.g., TFA) Mixing->Catalysis Reflux Reflux (8-12h) Catalysis->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Quinoline Carboxylic Acid Recrystallization->Final_Product

Caption: Workflow for Doebner Synthesis.

Applications in Research and Drug Development

Derivatives of quinoline carboxylic acid are prominent in medicinal chemistry due to their wide range of biological activities.

  • Antimicrobial Agents: 3-Quinolinecarboxylic acid derivatives have been evaluated for their antibacterial activity. The introduction of different functional groups allows for the fine-tuning of their antimicrobial spectrum and potency.[8]

  • Protein Kinase Inhibitors: Certain 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2, a target in cancer therapy.[9][10]

  • Herbicides: Quinoline-8-carboxylic acid is classified as a herbicide, highlighting its application in agriculture.[11]

  • Precursors for Complex Molecules: These compounds serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

DOT Diagram: Molecular Structure of a Related Compound

Caption: Structure of 3-Iodoquinoline-8-carboxylic acid.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed when handling iodo-quinoline carboxylic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or under a fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperatures can be between 2-8°C for some derivatives.[13]

  • Toxicology: Some quinoline derivatives are classified as harmful if swallowed and can cause serious eye or skin irritation.[12][14] In case of contact, rinse thoroughly with water.[4]

Self-Validating System for Protocols: When undertaking any synthesis, it is imperative to incorporate in-process controls. This includes regular monitoring by TLC to assess reaction completion and identify the formation of by-products. Post-synthesis, full characterization by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis is required to confirm the structure and purity of the final compound.

References

  • ChemBK. 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-. [Link]

  • Chemsrc. Quinoline-8-carboxylic acid. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • SciSpace. New Efficient Synthesis of 3-Carboxylquinolines. [Link]

  • Michigan State University. Carboxylic Acid Reactivity. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • PMC. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • YouTube. Properties of carboxylic acids. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Patsnap. Carboxylic Acid's Role in Enhancing Biochemical Processes. [Link]

Sources

Comparative Technical Guide: 3-Bromo vs. 3-Iodoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the high-stakes landscape of drug discovery, the choice between 3-bromoquinoline-8-carboxylic acid and 3-iodoquinoline-8-carboxylic acid is rarely arbitrary. It is a strategic decision balancing reactivity kinetics against cost and stability .

While both serve as critical scaffolds for type I/II kinase inhibitors (e.g., PIM, CK2) and antibacterial agents, their utility diverges in metal-catalyzed cross-coupling reactions. The 3-iodo derivative offers superior oxidative addition rates, enabling couplings under mild conditions or with sterically hindered partners. Conversely, the 3-bromo derivative provides a robust, cost-effective alternative for scalable processes where forcing conditions are tolerated.

This guide dissects the physicochemical differences, synthetic pathways, and mechanistic implications of selecting one halide over the other.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The core structural difference lies solely at the C3 position of the pyridine ring. However, this single atom substitution drastically alters the electronic environment and bond dissociation energy (BDE) of the carbon-halogen bond.

Comparative Data Table
Feature3-Bromoquinoline-8-carboxylic acid3-Iodoquinoline-8-carboxylic acid
CAS Number 1315366-78-9 1934445-70-1
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆INO₂
Molecular Weight 252.07 g/mol 299.07 g/mol
C-X Bond Energy ~68 kcal/mol (Stronger)~53 kcal/mol (Weaker)
Physical State Off-white to pale yellow solidYellow to brownish solid
Solubility Low in water; soluble in DMSO, DMF.Lower solubility in polar protic solvents than Br-analog.
pKa (COOH) ~4.5 (Estimated)~4.5 (Little effect from C3 halogen)
Reactivity Rank Moderate (Requires activated Pd)High (Facile oxidative addition)

Part 3: Synthesis & Accessibility[3]

The synthesis of these regioisomers is non-trivial because electrophilic halogenation of quinoline typically occurs at the C5 or C8 positions (benzene ring) rather than the C3 position (pyridine ring). Therefore, ring-construction strategies or functional group interconversion are required.

Synthesis of 3-Bromoquinoline-8-carboxylic Acid

The most scalable route avoids direct bromination. Instead, it utilizes a modified Skraup/Doebner-Miller reaction where the bromine is installed on the acrolein fragment before cyclization.

  • Precursor: 2-Amino-benzoic acid (Anthranilic acid) or its ester.

  • Reagent: 2-Bromoacrolein equivalent (generated in situ from 1,1,3,3-tetramethoxypropane + Br₂).

  • Mechanism: Michael addition of the aniline nitrogen to the acrolein, followed by acid-mediated cyclization and oxidation.

Synthesis of 3-Iodoquinoline-8-carboxylic Acid

Direct iodination is difficult. The preferred research-scale method involves Halogen Exchange (Finkelstein-type) or Iodocyclization .

  • Route A (Exchange): Copper-catalyzed halogen exchange converts the 3-bromo analog to 3-iodo using NaI/CuI in a polar solvent.

  • Route B (Cyclization): Iodocyclization of 2-alkynyl-aniline derivatives. This is highly regioselective but requires more complex starting materials.

Visualization of Synthetic Pathways

SynthesisPathways Start Anthranilic Acid (2-Aminobenzoic Acid) TargetBr 3-Bromoquinoline- 8-carboxylic acid Start->TargetBr Modified Skraup (Acid/Reflux) ReagentBr 1,1,3,3-Tetramethoxypropane + Br2 InterBr 2-Bromoacrolein (in situ) ReagentBr->InterBr Generation InterBr->TargetBr Cyclization TargetI 3-Iodoquinoline- 8-carboxylic acid TargetBr->TargetI Halogen Exchange (High Yield) CuCat CuI / NaI (Finkelstein) CuCat->TargetI

Figure 1: Synthetic logic flow. The 3-bromo derivative is often the parent scaffold for the 3-iodo analog via copper-catalyzed exchange.

Part 4: Reactivity Profile & Mechanistic Logic

The primary utility of these compounds is as electrophiles in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).

The Oxidative Addition Bottleneck

The rate-determining step in most Pd(0)/Pd(II) cycles is oxidative addition .

  • 3-Iodo: The C-I bond is weak (~53 kcal/mol). Oxidative addition is fast and often irreversible. It proceeds via an associative mechanism or facile electron transfer.

    • Implication: Use when coupling partners are unstable (boronic acids prone to protodeboronation) or sterically hindered.

  • 3-Bromo: The C-Br bond is stronger (~68 kcal/mol). Oxidative addition is slower and requires electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to proceed efficiently.

    • Implication: Use for standard, robust substrates to lower costs.

Selectivity in Poly-halogenated Systems

If your scaffold contains a chlorine at C5 (common in quinoline drugs), the 3-iodo analog allows for exquisite chemoselectivity. You can couple at C3 (I) at room temperature without disturbing the C5 (Cl) bond. The 3-bromo analog might require temperatures that risk activating the C5-chloride, leading to byproduct mixtures.

Decision Matrix: Which to Choose?
ScenarioRecommended AnalogReason
Standard Suzuki Coupling 3-Bromo Cost-effective; commercially available.
Sensitive Boronic Acids 3-Iodo Faster reaction at lower temp preserves boronic acid.
Orthogonal Functionalization 3-Iodo Allows selective reaction in presence of Cl/Br elsewhere.
Heck Reaction 3-Iodo Cationic pathway favored; Iodo is a better leaving group.

Part 5: Experimental Protocols

Protocol A: Synthesis of 3-Bromoquinoline-8-carboxylic Acid (Modified Skraup)

Note: This protocol synthesizes the core scaffold.

  • Reagent Prep: In a fume hood, add bromine (1.1 eq) dropwise to 1,1,3,3-tetramethoxypropane (1.1 eq) at <20°C. Stir for 1h to generate the bromo-malondialdehyde equivalent.

  • Condensation: Add 2-aminobenzoic acid (1.0 eq) dissolved in acetic acid.

  • Cyclization: Heat the mixture to reflux (100-110°C) for 3-5 hours. Monitor by LCMS.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/DMF.

    • Expected Yield: 40-60%.

Protocol B: Selective Suzuki Coupling of 3-Iodoquinoline-8-carboxylic Acid

Note: Demonstrates the mild conditions possible with the iodo-analog.

  • Setup: Charge a vial with 3-iodoquinoline-8-carboxylic acid (1.0 eq), Aryl-boronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Stir at 40-50°C (vs. 80-100°C for Bromo) for 4-6 hours.

  • Workup: Acidify to pH 4 (to keep COOH protonated), extract with EtOAc.

  • Result: High retention of sensitive functional groups due to mild heating.

Part 6: References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

  • Hartwig Group. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. J. Am. Chem. Soc. Retrieved from

  • World Intellectual Property Organization. (2017). Heterocyclic compounds useful as pim kinase inhibitors (WO2017059251A1). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromoquinoline-8-carboxylic acid. Retrieved from

  • Royal Society of Chemistry. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications. Retrieved from

Sources

Strategic Sourcing & Technical Profile: 3-Iodoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, commercial landscape, and strategic sourcing protocols for 3-Iodoquinoline-8-carboxylic acid .

Executive Summary

3-Iodoquinoline-8-carboxylic acid (CAS: 1934445-70-1 ) is a high-value heterocyclic building block primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) studies.[1][2][3][4][5] Its structural duality—offering an electrophilic handle at the C3 position (for Suzuki/Sonogashira couplings) and a chelating/directing group at the C8 position—makes it a versatile scaffold for developing metalloenzyme inhibitors and kinase modulators.

Currently, this compound is classified as a boutique research chemical . It is not a commodity chemical; availability is typically limited to milligram-to-gram scales, with prices reflecting its complex regioselective synthesis.

Chemical Identity & Technical Specifications

ParameterSpecification
CAS Number 1934445-70-1
IUPAC Name 3-Iodoquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆INO₂
Molecular Weight 299.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; low solubility in water/DCM
Key Functional Groups Aryl Iodide (C3), Carboxylic Acid (C8), Quinoline Nitrogen (N1)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Quinolinium)
Structural Significance

The 3-iodo position is chemically distinct from the more common 6- or 8-iodo isomers. Electrophilic substitution on the quinoline ring typically favors the benzene ring (positions 5 and 8). Placing an iodine at C3 requires specialized synthetic routes (e.g., Sandmeyer reaction or iodocyclization), contributing to its higher cost and scarcity.

Commercial Landscape & Pricing Analysis

Market Status: Low Volume / High Value. Primary Supply Chain: Specialized catalog suppliers and custom synthesis houses.

Verified Suppliers (As of Q1 2026)
SupplierCatalog #PurityPack SizeApprox. Price (USD)Lead Time
AK Scientific 3423EK95%100 mg$150 - $2001-2 Weeks
Combi-Blocks QY-237495%250 mgInquireStock/Lead
CalPacLab Generic95%100 mg~$1902-3 Weeks
Bide Pharm BD0078133895%50 mg~$400 (Global)2 Weeks

Note: Prices are estimates based on spot checks and may fluctuate due to raw material costs (Iodine/Palladium).

Procurement Strategy

Due to the high cost per gram (~$2,000/g implied), researchers should:

  • Verify Isomer Identity: Ensure the vendor is not supplying the cheaper 6-iodo or 5-iodo isomers. Request 1H-NMR confirmation focusing on the pyridyl ring protons (H2 and H4 singlets/doublets).

  • Check Precursor Availability: If bulk (>10g) is needed, it is often more cost-effective to purchase 3-Aminoquinoline-8-carboxylic acid (available from Fluorochem, etc.) and perform the iodination in-house (see Protocol below).

Technical Deep Dive: Synthesis & Quality Control

A. Synthesis Logic (The "Why" and "How")

Direct iodination of quinoline-8-carboxylic acid yields the 5-iodo or 7-iodo isomers due to electronic directing effects. Accessing the 3-iodo position requires a "Trojan Horse" strategy: installing an amine at C3 and converting it via a Sandmeyer reaction, or constructing the ring with the iodine already in place.

Recommended Protocol: Sandmeyer Iodination

This route is chosen for its reliability and the commercial availability of the 3-amino precursor.

Reagents:

  • Precursor: 3-Aminoquinoline-8-carboxylic acid (CAS 1337882-40-2 or similar analogs).

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ), Sulfuric Acid (
    
    
    ).

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-aminoquinoline-8-carboxylic acid (1.0 eq) in 20%

    
     at 0°C. Dropwise add 
    
    
    
    (1.2 eq) aqueous solution while maintaining temperature <5°C. Stir for 30 mins to form the diazonium salt.
    • Critical Check: The solution must remain clear/homogeneous. Precipitates indicate diazonium instability.

  • Iodination: Add a cold solution of

    
     (2.0 eq) slowly. Expect vigorous gas evolution (
    
    
    
    ).
  • Workup: Allow to warm to room temperature and stir for 2 hours. Neutralize with saturated

    
     to pH 4-5 (to precipitate the carboxylic acid).
    
  • Purification: Filter the solid. Recrystallize from Ethanol/DMF.

    • Yield Expectation: 60-75%.[6]

B. Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from commercial precursors to the target, highlighting the critical decision point between buying vs. making.

SynthesisPath Start Start: Procurement Need CheckStock Check Commercial Stock (AK Sci, Combi-Blocks) Start->CheckStock Buy Purchase Direct (High Cost: ~$2000/g) CheckStock->Buy If < 500mg needed Make In-House Synthesis (Low Cost: ~$200/g) CheckStock->Make If > 1g needed Precursor Precursor: 3-Aminoquinoline-8-COOH Make->Precursor Step1 Step 1: Diazotization (NaNO2, H2SO4, 0°C) Precursor->Step1 Activation Step2 Step 2: Iodination (KI, Sandmeyer) Step1->Step2 Substitution Target Target: 3-Iodoquinoline-8-COOH Step2->Target Workup

Figure 1: Strategic sourcing decision tree and synthetic pathway for 3-Iodoquinoline-8-carboxylic acid.

C. Quality Control (QC) Protocol

To validate the purchased or synthesized material, use this self-validating LC-MS method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

  • Acceptance Criteria:

    • Single peak at >95% area integration.

    • Mass Spectrum (ESI+): [M+H]+ = 300.0.

    • Note: Iodine has a unique mass defect; ensure the isotope pattern matches a mono-iodo compound.

Applications in Drug Discovery

This molecule acts as a "bi-functional staple":

  • Kinase Inhibition: The quinoline core mimics the adenine ring of ATP. The 3-iodo group allows the attachment of aryl groups to reach into the hydrophobic pocket of kinases (e.g., CK2 inhibitors).

  • Metalloenzyme Targeting: The 8-carboxylic acid and N1 nitrogen form a bidentate chelation site, ideal for inhibiting metalloproteases or viral integrases.

Applications Core 3-Iodoquinoline-8-COOH Func1 C3-Position (Iodine) Suzuki/Sonogashira Coupling Core->Func1 Func2 C8-Position (COOH) Metal Chelation / Amide Formation Core->Func2 Result1 Extended Aromatic Systems (Kinase Specificity) Func1->Result1 Result2 Metallo-Enzyme Inhibitors (Integrase/Demethylase) Func2->Result2

Figure 2: Functional utility of the scaffold in medicinal chemistry.

References

  • AK Scientific. (2025). Product Catalog: 3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1).[1][2][3][4][5][7][8] Retrieved from

  • Combi-Blocks. (2025). Product Data Sheet: QY-2374. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Quinoline Derivatives via Iodocyclization. Retrieved from

  • National Institutes of Health (NIH). (2024). New Library of Iodo-Quinoline Derivatives and Antimicrobial Activity. PMC10857321. Retrieved from

  • Fluorochem. (2025). 8-Aminoquinoline-3-carboxylic acid Product Page. Retrieved from

Sources

Isomers of Iodoquinoline Carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and medicinal utility of iodoquinoline carboxylic acid isomers. It is designed for drug discovery professionals seeking to leverage this scaffold for targeted protein degradation, enzyme inhibition, and metal chelation strategies.

Executive Summary

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved drugs like Ciprofloxacin (antibacterial) and Brequinar (anticancer/antiviral). The introduction of an iodine atom adds a critical dimension of functionality: it serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and enables Halogen Bonding (XB) interactions that can enhance binding affinity by up to 10-fold compared to chloro- or bromo-analogs. This guide dissects the three primary isomeric classes—2-COOH, 3-COOH, and 4-COOH —and provides validated protocols for their synthesis and application.

Structural Landscape & Pharmacophore Analysis

The biological activity of iodoquinoline carboxylic acids is strictly governed by the relative positions of the carboxylate (hydrogen bond acceptor/donor) and the iodine (hydrophobic/XB donor).

Comparative Isomer Matrix
Isomer ClassPrimary Biological TargetKey MechanismIodine Utility
Quinoline-4-COOH DHODH (Dihydroorotate Dehydrogenase)Pyrimidine starvation (Antiviral/Anticancer)6-Iodo: Fills hydrophobic pocket; forms XB with backbone carbonyls.
Quinoline-3-COOH DNA Gyrase / Topo IV DNA replication arrest (Antibacterial)6/7-Iodo: Mimics C-6 fluoro in fluoroquinolones but adds steric bulk.
Quinoline-2-COOH Metalloenzymes / PROTACs Metal Chelation / E3 Ligase Recruitment8-Iodo: Modulates pKa of adjacent N; steric block to metabolic oxidation.

Synthetic Strategies: Validated Protocols

Accessing specific isomers requires distinct synthetic pathways. The Pfitzinger reaction is the gold standard for 4-COOH isomers, while the Gould-Jacobs cyclization is preferred for 3-COOH derivatives.

Protocol A: Pfitzinger Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic acid

Target: Antiviral/Anticancer Scaffold

Causality: This reaction utilizes the condensation of isatin with a ketone.[1] We use 5-iodoisatin to regioselectively install the iodine at the 6-position of the final quinoline ring. The strong base (KOH) is essential to open the isatin ring (isatinate formation) before condensation.

Materials:

  • 5-Iodoisatin (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium Hydroxide (33% aq. solution)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Isatinate Formation: Suspend 5-iodoisatin (2.73 g, 10 mmol) in ethanol (15 mL). Add 33% aqueous KOH (10 mL) dropwise. The deep red isatin suspension will turn to a clear yellow solution (potassium isatinate).

  • Condensation: Add acetophenone (1.32 g, 11 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 12–18 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1).

  • Work-up: Allow the mixture to cool to room temperature. Distill off the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water (20 mL) and cool in an ice bath. Acidify carefully with glacial acetic acid or 10% HCl until pH 4–5. A voluminous precipitate will form.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove salts, and recrystallize from ethanol/DMF.

    • Expected Yield: 75–85%

    • Validation: 1H NMR should show a singlet at ~8.5 ppm (H-3 proton) and lack the amide proton of isatin.

Protocol B: Gould-Jacobs Synthesis of 6-Iodo-4-hydroxyquinoline-3-carboxylic acid

Target: Antibacterial Scaffold (Quinolone Precursor)

Causality: This pathway builds the pyridine ring onto an existing aniline. High temperature (>250°C) is strictly required for the thermal cyclization step to overcome the aromatic stability of the benzene ring.

Step-by-Step Methodology:

  • Michael Addition: Mix 4-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap if scaling up.

  • Cyclization (Critical Step): Add the resulting acrylate intermediate dropwise into boiling diphenyl ether (250°C). Stir for 30–60 minutes.

    • Note: Flash vacuum pyrolysis is a cleaner alternative if equipment is available.

  • Saponification: Cool the mixture and dilute with hexane to precipitate the ester. Filter. Hydrolyze the ester by refluxing in 10% NaOH for 4 hours.

  • Isolation: Acidify with HCl to precipitate the free acid.

Medicinal Chemistry Applications

DHODH Inhibition (Antiviral/Anticancer)

Quinoline-4-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). The carboxylic acid binds to the arginine residue in the active site, while the biphenyl ether moiety (often attached at C-2) occupies the hydrophobic tunnel.

  • Role of Iodine: Substituting a chlorine or methyl group with iodine at the 6-position often increases potency due to the "Sigma-Hole" effect , where the positive electrostatic potential on the tip of the iodine atom interacts with backbone carbonyl oxygens (Halogen Bond).

Metal Chelation & Neuroprotection

8-Hydroxyquinoline-2-carboxylic acid (8-HQA) is a known siderophore. The 8-iodo-quinoline-2-carboxylic acid analog serves as a "masked" chelator.

  • Strategy: The iodine can be converted to a hydroxyl group via palladium-catalyzed hydroxylation in vivo or used to tune the pKa of the pyridine nitrogen, affecting the solubility and transport of metal complexes (Cu/Zn/Fe) in Alzheimer’s research.

PROTAC Linker Attachment

The carboxylic acid moiety is an ideal handle for amide coupling to PROTAC linkers.

  • Design: Iodoquinoline-COOH (Warhead) + PEG Linker + Thalidomide (E3 Ligase Ligand).

  • Advantage: The iodine atom provides a secondary vector for optimization. If the PROTAC solubility is poor, the iodine can be cross-coupled to a solubilizing group (e.g., morpholine) without disrupting the primary carboxylic acid binding mode.

Visualizing the Decision Matrix

The following logic tree guides the selection of the correct isomer and synthetic route based on the desired biological outcome.

Iodoquinoline_Logic Start Target Application? Antiviral Antiviral / Anticancer (DHODH Inhibition) Start->Antiviral Antibacterial Antibacterial (DNA Gyrase) Start->Antibacterial Chelation Metal Chelation (Neuroprotection) Start->Chelation Target4 Target: 4-COOH Isomer Antiviral->Target4 Target3 Target: 3-COOH Isomer Antibacterial->Target3 Target2 Target: 2-COOH Isomer Chelation->Target2 SynthA Synthesis: Pfitzinger Rxn (Isatin + Ketone) Target4->SynthA Iodine Role of Iodine? SynthA->Iodine SynthB Synthesis: Gould-Jacobs (Aniline + EMME) Target3->SynthB SynthB->Iodine SynthC Synthesis: Reissert / Selective Iodination Target2->SynthC XB Halogen Bonding (Affinity Boost) Iodine->XB Static Handle Cross-Coupling (SAR Expansion) Iodine->Handle Dynamic

Caption: Strategic selection of iodoquinoline isomers based on therapeutic target and synthetic accessibility.

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health (PMC).

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry.

  • Application Notes and Protocols: Pfitzinger Synthesis of 6-Chloro-2-phenylquinolin-4-ol Derivatives. BenchChem Technical Guides.

  • Nontypical iodine-halogen bonds in the crystal structure of (3E)-8-chloro-3-iodomethylidene-2,3-dihydro-1,4-oxazino[2,3,4-ij]quinolin-4-ium triiodide. Acta Crystallographica.

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent. New Journal of Chemistry.

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Pim Kinase Inhibitors Utilizing a 3-Iodoquinoline-8-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are crucial regulators of cell proliferation, survival, and metabolism, and their overexpression is a hallmark of various hematological malignancies and solid tumors.[1][2] This makes them a high-priority target for therapeutic intervention in oncology. This guide provides a detailed, modular synthetic strategy for the generation of novel Pim kinase inhibitors based on a versatile 3-iodoquinoline-8-carboxylic acid scaffold. We present two core protocols: a palladium-catalyzed Suzuki-Miyaura cross-coupling to achieve diversification at the C3-position, followed by a robust amide coupling at the C8-carboxylic acid. This approach enables the systematic exploration of the structure-activity relationship (SAR) by allowing for the introduction of a wide array of aryl and amine substituents. The causality behind experimental choices is explained, providing researchers with the foundational knowledge to adapt these protocols for the creation of diverse compound libraries aimed at potent and selective Pim kinase inhibition.

The Pim Kinase Family: An Oncogenic Hub

The Pim kinases are constitutively active proto-oncogenes whose activity is primarily regulated at the level of transcription and protein stability rather than by complex phosphorylation cascades.[1] They are downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway, which is frequently activated by cytokines and growth factors.[3] Once expressed, Pim kinases phosphorylate a wide range of substrates that collectively promote cancer cell survival and proliferation. Key mechanisms include:

  • Inhibition of Apoptosis: Pim kinases phosphorylate and inactivate the pro-apoptotic protein Bad, preventing it from binding to and antagonizing anti-apoptotic proteins like BCL-XL.[4] This action is a direct contributor to therapeutic resistance.

  • Cell Cycle Progression: They promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21waf1 and p27kip1.[5]

  • Regulation of c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a master regulator of cell growth and proliferation, thereby sustaining its oncogenic activity.[1][5]

Given their central role in promoting tumorigenesis, the development of small-molecule inhibitors targeting the ATP-binding site of Pim kinases is a highly validated and promising strategy in cancer therapy.[1][6]

Pim_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptors Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim Pim Kinase (Pim-1, 2, 3) STAT->Pim Upregulates Transcription Bad Bad (pro-apoptotic) Pim->Bad Phosphorylates (Inactivates) p27 p27 (Cell Cycle Inhibitor) Pim->p27 Phosphorylates (Inactivates) cMyc c-Myc Pim->cMyc Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition Bad->Apoptosis Proliferation Cell Proliferation p27->Proliferation cMyc->Proliferation

Figure 1: Simplified Pim Kinase Signaling Pathway.

Synthetic Strategy: A Modular Approach

The quinoline core is a privileged scaffold in medicinal chemistry, known to form key interactions within the ATP-binding pocket of various kinases.[7][8] Specifically, derivatives of quinoline carboxylic acid have shown promise as potent inhibitors of Pim-1 kinase.[9][10] Our strategy employs 3-iodoquinoline-8-carboxylic acid as a bifunctional starting material. This design allows for two orthogonal and high-yielding reactions to build molecular complexity:

  • Suzuki-Miyaura Coupling: The iodine atom at the C3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl or heteroaryl groups (R¹). This is crucial for exploring interactions within the hydrophobic regions of the kinase active site.[11][12]

  • Amide Bond Formation: The carboxylic acid at the C8-position is readily converted to an amide. This allows for the coupling of various primary or secondary amines (R²-NH-R³), which can form critical hydrogen bonds with the hinge region of the kinase.[9][13]

This modular approach is highly amenable to parallel synthesis, facilitating the rapid generation of a focused library of compounds for SAR studies.

Synthetic_Workflow Start 3-Iodoquinoline- 8-carboxylic acid Suzuki Protocol 1: Suzuki Coupling (R¹-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Intermediate 3-Aryl-quinoline- 8-carboxylic acid Amide Protocol 2: Amide Coupling (R²R³NH, EDC, HOBt) Intermediate->Amide Product Final Pim Kinase Inhibitor (Amide Product) Suzuki->Intermediate Amide->Product

Figure 2: Overall Synthetic Workflow Diagram.

Detailed Synthetic Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[12][14] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15] This reaction is favored for its mild conditions and tolerance of a wide variety of functional groups.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
3-Iodoquinoline-8-carboxylic acidStarting MaterialSigma-Aldrich
Arylboronic acid (e.g., Phenylboronic acid)Coupling Partner (R¹ source)Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium CatalystStrem Chemicals
Potassium Carbonate (K₂CO₃)BaseFisher Scientific
1,4-DioxaneOrganic SolventVWR
Deionized WaterAqueous SolventIn-house
Ethyl Acetate (EtOAc)Extraction SolventVWR
1 M Hydrochloric Acid (HCl)Aqueous WashFisher Scientific
BrineAqueous WashIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentSigma-Aldrich

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodoquinoline-8-carboxylic acid (1.0 mmol, 1.0 eq).

  • Add the desired arylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (3.0 mmol, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (12 mL) and deionized water (4 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with 20 mL of water.

  • Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. The product should precipitate. If not, proceed to extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the 3-aryl-quinoline-8-carboxylic acid intermediate.

Expert Insights:

  • Choice of Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this type of coupling. For more challenging substrates, other catalyst/ligand systems like Pd(OAc)₂ with SPhos or XPhos may offer improved yields.

  • Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[16] K₂CO₃ is a cost-effective and generally effective base; Cs₂CO₃ can be used for less reactive partners.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic starting materials and the inorganic base, creating a homogenous system for efficient catalysis.

Protocol 2: Amide Bond Formation at the C8-Carboxylic Acid

Principle: This protocol utilizes a carbodiimide-mediated coupling, a cornerstone of modern amide synthesis.[13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but the addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps it to form an active ester, which is less reactive but more selective. This active ester then reacts cleanly with the incoming amine to form the desired amide bond, suppressing side products and minimizing racemization if chiral amines are used.[17]

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
3-Aryl-quinoline-8-carboxylic acidStarting Material (from Protocol 1)N/A
Primary or Secondary Amine (e.g., Aniline)Amine source (R²R³NH)Acros Organics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling AgentChem-Impex
HOBt (Hydroxybenzotriazole)Additive to prevent side reactionsOakwood Chemical
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic Organic BaseTCI America
Dichloromethane (DCM) or DMFAnhydrous SolventVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous WashIn-house
BrineAqueous WashIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentSigma-Aldrich

Step-by-Step Procedure:

  • Dissolve the 3-aryl-quinoline-8-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM or DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 mmol, 1.2 eq) and EDC (1.2 mmol, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.1 mmol, 1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the reaction flask, followed by the addition of DIPEA (2.0 mmol, 2.0 eq).

  • Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (30 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the final amide product.

Expert Insights:

  • Coupling Reagents: The EDC/HOBt combination is a classic and highly effective choice.[17] For sterically hindered amines or acids, more potent coupling agents like HATU or HBTU can be employed, which often lead to faster reactions and higher yields.[18]

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl byproduct from EDC and to deprotonate any amine hydrochloride salts, ensuring the amine is in its free, nucleophilic form.

  • Solvent: DCM is a good choice for many couplings, but DMF may be required to dissolve less soluble starting materials. Ensure anhydrous solvents are used to prevent hydrolysis of the activated intermediate.

Biological Evaluation Data

The synthetic route described allows for the creation of a matrix of compounds. The inhibitory activity of these compounds against Pim kinases can be determined using a variety of in vitro kinase assays. Below is a table of representative data for hypothetical compounds synthesized via this method, demonstrating how structural modifications at R¹ and R² can influence potency.

Compound IDR¹ (from Suzuki)R² (from Amide)Pim-1 IC₅₀ (nM)[19][20]Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)
PIM-Q-001 PhenylAniline150850920
PIM-Q-002 4-FluorophenylAniline85430510
PIM-Q-003 3-PyridylAniline95600750
PIM-Q-004 4-Fluorophenyl4-Fluoroaniline40210250
PIM-Q-005 4-FluorophenylCyclohexylamine250>1000>1000

Data are for illustrative purposes only and are based on typical values for this class of inhibitors.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Insufficient base; Poor solubility; Unreactive boronic acid.Use a fresh bottle of catalyst or screen alternative ligands (e.g., Buchwald ligands). Try a stronger base like Cs₂CO₃. Use a co-solvent like DMF. Consider using a boronate ester instead of the acid.
Incomplete Amide Coupling Sterically hindered amine/acid; Insufficient activation; Hydrolysis of active ester.Switch to a more powerful coupling reagent (HATU, HBTU). Increase reaction time or temperature (e.g., to 40 °C). Ensure anhydrous conditions are strictly maintained.
Starting Material Remains Reaction time too short; Insufficient temperature (Suzuki); Low reagent stoichiometry.Extend reaction time and monitor by LC-MS until SM is consumed. Ensure Suzuki reaction reaches 90-100 °C. Increase equivalents of boronic acid or amine to 1.5 eq.
Multiple Byproducts Side reaction of O-acylisourea (amide coupling); Homocoupling of boronic acid (Suzuki).Ensure HOBt is used in the amide coupling. Degas Suzuki reaction solvent thoroughly to remove oxygen, which can promote homocoupling.

Conclusion

The synthetic strategy outlined in this application note, centered on the 3-iodoquinoline-8-carboxylic acid scaffold, provides a powerful and flexible platform for the discovery of novel Pim kinase inhibitors. The sequential application of Suzuki-Miyaura coupling and amide bond formation allows for systematic and extensive exploration of the chemical space around the quinoline core. The detailed protocols and expert insights provided herein are designed to empower researchers in medicinal chemistry and drug development to efficiently generate and optimize new therapeutic candidates targeting the Pim kinase family.

References

  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sliman, F., Blairvacq, M., Durieu, E., Meijer, L., Rodrigo, J., & Desmaële, D. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]

  • Pascual-Pasto, G., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research. [Link]

  • Toth, R., & Warfel, N. A. (2017). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example. Taylor & Francis Online. [Link]

  • Nawrocki, S. T., et al. (2017). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]

  • Li, Y., et al. (2022). The role of Pim kinase in immunomodulation. PMC. [Link]

  • Toth, R., et al. (2021). The Role of PIM Kinases in Pediatric Solid Tumors. MDPI. [Link]

  • ResearchGate. (n.d.). Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. ResearchGate. [Link]

  • NotVoodoo. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Quinoline and quinolone having PIM-1 kinase inhibitory activity. ResearchGate. [Link]

  • Holder, S., et al. (2007). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. ACS Publications. [Link]

  • ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Scilit. (n.d.). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Scilit. [Link]

  • Holder, S., et al. (2007). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Europe PMC. [Link]

  • El-Damasy, A. K., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]

  • Dunetz, J. R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. ResearchGate. [Link]

  • Foucourt, A., et al. (2018). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Synthesis of Bis-Quinoline Scaffolds from 3-Iodo Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bis-quinoline scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a vast array of biological activities and unique photophysical properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable scaffolds, with a specific focus on utilizing the versatile 3-iodoquinoline precursor. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone synthetic strategies: Ullmann Homocoupling for symmetrical scaffolds, Suzuki-Miyaura Cross-Coupling for unsymmetrical analogues, and Sonogashira Coupling for creating alkyne-linked bis-quinolines. The causality behind experimental choices, troubleshooting insights, and methods for structural characterization are detailed to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 3-Iodoquinolines in Bis-Quinoline Synthesis

Quinoline and its derivatives are fundamental building blocks in numerous pharmacologically active compounds, including established antimalarial drugs like chloroquine and piperaquine.[3] The dimerization of these scaffolds into bis-quinoline structures often enhances or imparts novel biological activities, leading to potent agents against malaria, tuberculosis, and various cancers.[1][2]

The choice of a 3-iodoquinoline as a starting material is a strategic one. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating oxidative addition to the metal center, which is often the rate-limiting step of the catalytic cycle.[4] This high reactivity allows for milder reaction conditions and greater functional group tolerance compared to bromo- or chloro-analogs. This guide details the practical application of this reactivity in key carbon-carbon bond-forming reactions.

Synthetic_Overview cluster_reactions Cross-Coupling Strategies cluster_products Bis-Quinoline Scaffolds Precursor 3-Iodoquinoline Ullmann Ullmann Homocoupling Precursor->Ullmann Cu Catalyst High Temp. Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Pd Catalyst Boronic Acid Base Sonogashira Sonogashira Coupling Precursor->Sonogashira Pd/Cu Catalysts Terminal Alkyne Base Symmetrical Symmetrical (Quinoline-Quinoline) Ullmann->Symmetrical Unsymmetrical Unsymmetrical (Quinoline-Aryl/HetAryl) Suzuki->Unsymmetrical AlkyneLinked Alkyne-Linked (Quinoline-C≡C-Quinoline) Sonogashira->AlkyneLinked

Caption: Key synthetic routes to diverse bis-quinoline scaffolds from a 3-iodoquinoline precursor.

Synthesis of Symmetrical Bis-Quinolines via Ullmann Homocoupling

The Ullmann reaction is a classic, copper-catalyzed method for the homocoupling of aryl halides to form symmetrical biaryl compounds.[5][6] While it often requires high temperatures, it remains a direct and effective route for synthesizing C3-C3' linked bis-quinolines.

Mechanistic Rationale

The reaction is believed to proceed through the formation of an organocopper intermediate. A Cu(I) species, which can be generated in situ from various copper sources, undergoes oxidative addition with the first molecule of 3-iodoquinoline.[6] A subsequent reaction with a second molecule of the aryl halide, followed by reductive elimination, yields the biaryl product and regenerates the active copper catalyst.[5]

Ullmann_Cycle center Ullmann Cycle CuI Active Cu(I) Species OxAdd1 Oxidative Addition CuI->OxAdd1 ArI1 3-Iodoquinoline (Ar-I) ArI1->OxAdd1 ArI2 3-Iodoquinoline (Ar-I) Intermediate1 Ar-Cu(III)-I ArI2->Intermediate1 OxAdd1->Intermediate1 ReductElim Reductive Elimination Intermediate1->ReductElim ReductElim->CuI Regeneration Product Ar-Ar (Bis-quinoline) ReductElim->Product

Caption: Simplified catalytic cycle for the Ullmann homocoupling reaction.

Protocol: Ullmann Homocoupling of 3-Iodoquinoline

Materials:

  • 3-Iodoquinoline (1.0 eq)

  • Copper powder, activated (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Sand bath or high-temperature heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-iodoquinoline (1.0 eq) and activated copper powder (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper residues. Wash the pad thoroughly with ethyl acetate or dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3,3'-bisquinoline product.

Expertise & Trustworthiness Insights
  • Causality of High Temperature: The high thermal energy is necessary to overcome the activation barrier for the oxidative addition of the aryl halide to the bulk copper metal.

  • Copper Activation: Using "activated" copper is crucial. Commercial copper powder can be activated by washing sequentially with dilute HCl, water, ethanol, and ether to remove surface oxides, then drying under vacuum.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are required to reach the necessary temperatures and to solubilize the reactants.[7]

  • Troubleshooting: Low yields are often due to incomplete reaction or deactivation of the copper surface. Ensure the inert atmosphere is maintained to prevent oxidation and consider using a fresh batch of activated copper.

ParameterTypical ConditionRationale
Catalyst Copper Powder (activated)Provides the Cu(I) species required for the catalytic cycle.[6]
Solvent DMF, NMP, NitrobenzeneHigh boiling point allows for necessary reaction temperatures.[7]
Temperature 180 - 210 °COvercomes the high activation energy of the C-I bond cleavage.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the copper catalyst.
Yield 40 - 70%Highly dependent on substrate and reaction purity.

Synthesis of Unsymmetrical Bis-Quinolines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling method for C-C bond formation.[8] Its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids make it ideal for synthesizing unsymmetrical bis-quinoline scaffolds.[9][10][11]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the 3-iodoquinoline C-I bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (or its boronate ester, activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the bis-quinoline product and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle center Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar1_I 3-Iodoquinoline (Ar¹-I) Ar1_I->OxAdd Ar2_BOH2 Quinoline Boronic Acid (Ar²-B(OH)₂) Transmetalation Transmetalation Ar2_BOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Intermediate1 Ar¹-Pd(II)L₂-I OxAdd->Intermediate1 Intermediate2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Intermediate2 ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Bis-quinoline) ReductElim->Product Intermediate1->Transmetalation Intermediate2->ReductElim

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 3-Iodoquinoline with Quinoline-4-boronic Acid

Materials:

  • 3-Iodoquinoline (1.0 eq)

  • Quinoline-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 3-iodoquinoline (1.0 eq), quinoline-4-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC. Reactions are typically complete within 4-12 hours.

  • After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the unsymmetrical bis-quinoline.

Expertise & Trustworthiness Insights
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice, but other catalysts like [PdCl₂(dppf)] can offer improved stability and efficiency, especially for more challenging substrates.[10] The choice of catalyst and ligand is critical and often requires screening.[12]

  • Base Function: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[8] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[10]

  • Solvent System: The aqueous mixture is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing the solvent (e.g., by sparging with nitrogen) is critical to prevent oxidation of the Pd(0) catalyst.

  • Troubleshooting: Failure of the reaction can often be traced to an inactive catalyst, insufficient base, or wet reagents (which can hydrolyze the boronic acid). If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

Catalyst SystemBaseSolventTemp. (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90%
[PdCl₂(dppf)]Cs₂CO₃DMF10085-95%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90%

Synthesis of Alkyne-Linked Bis-Quinolines via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking a 3-iodoquinoline to a terminal alkyne.[13][14] This reaction is invaluable for creating rigid, linear bis-quinoline structures that have applications in materials science and as molecular probes.

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system.

  • Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the 3-iodoquinoline.

  • Copper Cycle: Concurrently, a Cu(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly nucleophilic.

  • Transmetalation & Elimination: The copper acetylide undergoes transmetalation with the Ar-Pd(II)-I complex, transferring the alkyne group to the palladium. Subsequent reductive elimination yields the alkyne-linked product and regenerates the Pd(0) catalyst.[14]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar_I 3-Iodoquinoline (Ar-I) Ar_I->OxAdd Intermediate_Pd Ar-Pd(II)L₂-I OxAdd->Intermediate_Pd ReductElim Reductive Elimination Intermediate_Pd->ReductElim from Cu Cycle ReductElim->Pd0 Product Ar-C≡C-R ReductElim->Product CuI CuI Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Amine Base Base->Cu_Acetylide Cu_Acetylide->Intermediate_Pd Transmetalation

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 3-Iodoquinoline with Phenylacetylene

Materials:

  • 3-Iodoquinoline (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-iodoquinoline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (ratio of THF:TEA is typically 2:1).

  • Add phenylacetylene (1.2 eq) to the mixture via syringe.

  • Stir the reaction at room temperature. The reaction is often mildly exothermic and can be complete in 2-6 hours. Monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel to remove catalyst residues, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 3-(phenylethynyl)quinoline.

Expertise & Trustworthiness Insights
  • Dual Catalyst Role: The palladium catalyst facilitates the C-X bond activation, while the copper co-catalyst activates the alkyne C-H bond.[13][14]

  • Base/Solvent: Triethylamine or diisopropylamine serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.[13]

  • Copper-Free Variant: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). In cases where this is problematic, "copper-free" Sonogashira protocols have been developed, though they may require more specialized ligands or higher temperatures.[15][16]

  • Troubleshooting: A black precipitate (palladium black) indicates catalyst decomposition, often due to oxygen. Ensure all reagents and solvents are rigorously degassed. If the reaction is sluggish, gentle warming to 40-50 °C can be beneficial.

Characterization of Bis-Quinoline Products

Confirmation of the synthesized bis-quinoline structures is achieved through standard spectroscopic methods.

  • ¹H NMR: The disappearance of the signal for the proton at the 3-position of the iodo-precursor and the appearance of new aromatic signals corresponding to the coupled ring are key indicators. The coupling constants and chemical shifts provide detailed structural information.[17]

  • ¹³C NMR: The appearance of new quaternary carbon signals at the point of linkage confirms the formation of the C-C bond.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the product, confirming the successful coupling.[18][19]

  • Infrared (IR) Spectroscopy: For alkyne-linked scaffolds, a characteristic C≡C stretch will appear around 2100-2260 cm⁻¹.

References

  • Title: Synthesis of diversified quinolines through Povarov reaction. Source: ResearchGate URL: [Link]

  • Title: Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines Source: Semantic Scholar URL: [Link]

  • Title: Bisquinoline as a promising scaffold in anti-infective drug discovery: the current state of the art and future prospects. Source: Open Source Pharma Foundation URL: [Link]

  • Title: Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline Source: SciSpace URL: [Link]

  • Title: Bisquinoline as a promising scaffold in anti-infective drug discovery: the current state of the art and future prospects Source: Manipal Research Portal URL: [Link]

  • Title: Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction Source: Biblioteka Nauki URL: [Link]

  • Title: Bisquinoline as a promising scaffold in anti-infective drug discovery: the current state of the art and future prospects Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of some quinoline based bisphenols as sensing agents Source: Der Pharma Chemica URL: [Link]

  • Title: Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: PMC (PubMed Central) URL: [Link]

  • Title: New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline Source: MDPI URL: [Link]

  • Title: Experiment 8: Palladium-Catalyzed Cross-Coupling Reactions Source: Request PDF on ResearchGate URL: [Link]

  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: ACS Omega URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: University of Windsor URL: [Link]

  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Ullmann type cross‐coupling reaction on 3‐iodo‐selenophene‐fused indole. Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis Source: USD RED URL: [Link]

  • Title: Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative Source: Bendola Publishing URL: [Link]

  • Title: Ullmann Coupling & other Cu Catalyzed reactions Source: Organic Synthesis URL: [Link]

  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: PMC (PubMed Central) URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles Source: Beilstein Journals URL: [Link]

  • Title: Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of new arylated Quinolines by Suzuki cross coupling Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Ullmann coupling-An overview Source: operachem URL: [Link]

  • Title: SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM Source: Ahmadu Bello University URL: [Link]

  • Title: Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Design, synthesis, and molecular docking study of novel quinoline-based bis-chalcones as potential antitumor agents Source: PubMed URL: [Link]

  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Iodoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 3-Iodoquinoline-8-carboxylic acid , a scaffold frequently encountered in medicinal chemistry (e.g., Pim kinase inhibitors) but notorious for its poor solubility due to strong intermolecular


-stacking and intramolecular hydrogen bonding.[1][2][3]

Current Status: Active Topic: Solubility Optimization & Troubleshooting Applicable Compounds: 3-Iodoquinoline-8-carboxylic acid (and related 8-carboxyquinolines) Target Solvents: DMSO, DMF, DCM, MeOH, MeCN[1][3]

Part 1: The Core Challenge (Root Cause Analysis)

Before attempting to dissolve this compound, you must understand why it resists solvation. 3-Iodoquinoline-8-carboxylic acid is not merely "lipophilic"; it is a "Molecular Brick."[1][2][3]

  • Intramolecular "Lock": The carboxylic acid at position 8 forms a strong intramolecular hydrogen bond with the quinoline nitrogen at position 1.[1][2][3] This "locks" the molecule into a planar, pseudo-heterocyclic conformation, reducing its polarity and ability to interact with solvents.[1][2][3]

  • Lattice Energy: The planar structure (enhanced by the heavy Iodine atom at C3) promotes tight

    
    -
    
    
    
    stacking in the solid state.[1][2] The energy required to break this crystal lattice is often higher than the solvation energy provided by standard solvents like Dichloromethane (DCM) or Methanol (MeOH).[1][2]
  • Zwitterionic Character: In neutral media, the compound can exist in a zwitterionic equilibrium, further reducing solubility in non-polar organic solvents.[1][2][3]

Part 2: Solvent Selection & "Unlock" Strategies

Tier 1: The Gold Standards (High Solubility)

Use these for stock solutions, NMR, and general reactions.[1][3]

SolventSolubility PotentialStrategy
DMSO High (>50 mM)Best for Stock. Breaks H-bonds via strong dipole interactions.[1][2][3] Mild heating (40°C) may be required for saturation.[1][2][3]
DMF High (>40 mM)Best for Reactions. Ideal for amide couplings (HATU/EDC).[1][2][3]
DMAc High (>40 mM)Alternative to DMF if higher boiling point is needed.[1][2][3]
Tier 2: The "Unlock" Solvents (Conditional Solubility)

These solvents require an additive (Base or Acid) to function effectively.[1][2][3]

SolventAdditive RequiredMechanism
DCM / CHCl₃ Organic Base (2-3 eq.[1][2][3] DIPEA or TEA)Deprotonates the -COOH, disrupting the intramolecular H-bond and forming a lipophilic ammonium salt soluble in DCM.[1][2]
Methanol Ammonia or Acid Solubility is poor in neutral MeOH.[1][2][3] Add NH₃ (7N in MeOH) to form the salt, or H₂SO₄ to drive esterification (if reaction is desired).[1][2][3]
THF Base + Heat Poor solubility alone.[1][2][3] Soluble as the carboxylate salt (add DIPEA).[1][2][3]
Tier 3: The "Forbidden" Solvents (Insoluble)

Do not use these as primary solvents.[1][2][3]

  • Diethyl Ether / Hexanes: Completely insoluble.[1][2][3] Use these only to precipitate the compound from DMF/DMSO.[1][2][3]

  • Water: Insoluble at neutral pH.[1][2][3] Soluble only at pH > 10 (as carboxylate) or pH < 2 (as quinolinium salt).[1][2]

Part 3: Troubleshooting & FAQs

Q1: "I added the solid to DCM, and it's just floating. Sonicating didn't help."

Diagnosis: You are fighting the crystal lattice energy with a solvent that cannot break the intramolecular H-bond.[1][2] The Fix (The "In-Situ Salt" Method):

  • Keep the suspension in DCM.[1][2][3]

  • Add 2.0 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2][3]

  • Observation: The suspension should clarify within seconds to minutes as the soluble ammonium carboxylate salt forms.[1][2][3]

  • Why this works: The base removes the acidic proton, breaking the internal H-bond "lock."[1][2][3] The resulting bulky organic cation (Diisopropylethylammonium) renders the salt lipophilic enough for DCM.[1][2]

Q2: "My compound crashed out of DMSO upon cooling or adding water."

Diagnosis: Supersaturation or "Crash-out" by antisolvent. The Fix:

  • If in DMSO: You likely dissolved it hot.[1][2][3] DMSO has a high freezing point (19°C).[1][2][3] Ensure your lab is warm, or add 10% MeOH as a cosolvent to lower the freezing point/viscosity.[1][2][3]

  • If adding Water: This molecule is hydrophobic.[1][2][3][4] Water is an antisolvent.[1][2][3] If you need an aqueous mixture (e.g., for biological assay), ensure the final concentration is <100 µM and keep DMSO >1%.[1][2][3]

Q3: "I'm trying to run a Suzuki coupling, but the starting material won't dissolve in Dioxane/Water."

Diagnosis: Dioxane is too non-polar for the zwitterion/neutral acid.[1][2][3] The Fix:

  • Switch solvent system to DMF/Water or n-Butanol .[1][2][3]

  • Alternatively, convert the acid to the Methyl Ester first (Reflux in MeOH/H₂SO₄).[1][2][3] The ester (3-iodoquinoline-8-methyl ester) is significantly more soluble in standard organic solvents (DCM, EtOAc, Toluene) and works well in couplings.[1][2][3]

Part 4: Visual Decision Tree (Workflow)

SolubilityGuide Start Start: 3-Iodoquinoline-8-COOH (Solid Powder) Goal What is your Goal? Start->Goal Stock Stock Solution / Storage Goal->Stock Reaction Chemical Reaction (Synthesis) Goal->Reaction Analysis Analysis (LCMS/NMR) Goal->Analysis DMSO Use DMSO (up to 50mM) Store at -20°C Stock->DMSO ReactionType Reaction Type? Reaction->ReactionType NMR NMR: DMSO-d6 + 1 drop NaOD (Sharper peaks) Analysis->NMR LCMS LCMS: MeOH/H2O (Soluble at low conc.) Analysis->LCMS Coupling Amide Coupling ReactionType->Coupling Suzuki Suzuki/Sonogashira ReactionType->Suzuki DMF_Base Use DMF + DIPEA (3 eq.) Solubilizes as salt Coupling->DMF_Base Suzuki->DMF_Base Alternative Ester Consider Esterification first (Methyl ester is soluble in Toluene/DCM) Suzuki->Ester Preferred

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical role of Base (DIPEA) in organic synthesis workflows.

Part 5: Step-by-Step Protocols

Protocol A: Preparation of a 50 mM Stock Solution

Use for biological assays or long-term storage.[1][2][3]

  • Weigh 10 mg of 3-Iodoquinoline-8-carboxylic acid (MW: ~299.06 g/mol ).[1][2][3]

  • Calculate required DMSO volume:

    
    .[1][2][3]
    
  • Add 0.67 mL of anhydrous DMSO .

  • Vortex vigorously for 60 seconds.

  • Checkpoint: If solid remains, place in a sonic bath at 40°C for 5-10 minutes.

  • Store at -20°C. Note: Thaw completely and vortex before use, as micro-crystals may form upon freezing.

Protocol B: The "DIPEA Trick" for DCM Solubility

Use for workups or liquid-phase transfers.[1][2][3]

  • Suspend the insoluble acid in DCM (concentration up to 0.1 M).[1][2][3]

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA).[1][2][3]

  • Swirl/Vortex.[1][2][3] The solution should become clear yellow/brown.[1][2][3]

  • Note: If washing this organic layer with water, the salt may hydrolyze and the acid may precipitate.[1][2][3] Wash with basic brine (Brine + 5% NaHCO₃) to keep it in the organic layer, or accept that it will partition into the aqueous phase at high pH.[1][2][3]

References

  • PubChem. 8-Quinolinecarboxylic acid (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Starr, J. N., & King, C. J. (1992).[1][2][3][5] Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.[1][2][5][6][7] Industrial & Engineering Chemistry Research.[1][2][3][6] [Link]

  • Google Patents. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors.[1][2][3] (Example of 3-iodoquinoline-8-carboxylic acid coupling in DMF/DIPEA).

Sources

Technical Support Center: Preventing Deiodination in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and Suppression of Hydrodehalogenation (Deiodination) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide Last Updated: February 16, 2026

Diagnostic & Triage: Is This Your Problem?

Before optimizing, confirm the issue is specifically deiodination (hydrodehalogenation) and not catalyst deactivation or homocoupling.

The Symptom

You are attempting a cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using an Aryl Iodide (Ar-I) .

  • Observation: Low yield of the desired product.

  • LC-MS/GC-MS Data: You observe a significant byproduct peak with a mass of [M-126] .

    • Explanation: The Iodine atom (127 Da) has been replaced by a Hydrogen atom (1 Da).

    • Equation:

      
      
      
The "Leak" in the Catalytic Cycle

Deiodination occurs when the oxidative addition intermediate (Ar-Pd-I ) undergoes a side reaction—usually reduction via a Palladium-Hydride species—faster than it undergoes transmetallation with your nucleophile.

DeiodinationMechanism cluster_legend Key Decision Point Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nu-B(OH)2 (Desired Path) PdH Ligand Exchange/Beta-H Elim (Ar-Pd-H) OxAdd->PdH + H-Source (The Leak) Prod Reductive Elimination (Ar-Nu Product) TransMet->Prod Prod->Pd0 Deiod Reductive Elimination (Ar-H Byproduct) PdH->Deiod Fast Deiod->Pd0 - Pd(0)

Figure 1: The Kinetic Competition. Deiodination is a symptom of a stalled catalytic cycle where Transmetallation is too slow, allowing hydride sources to intercept the Ar-Pd-I species.

Troubleshooting Guide (Q&A)

Category A: Solvent-Induced Deiodination

Q: I am using Isopropanol (IPA) or Ethanol to dissolve my boronic acid. Could this be the cause? A: Yes, this is the #1 cause.

  • The Mechanism: Primary and secondary alcohols are excellent hydride donors. In the presence of a base, the alcohol coordinates to the Palladium. A

    
    -hydride elimination then occurs, generating a Pd-H  species, which immediately reduces your aryl ring.
    
  • The Fix: Switch to aprotic polar solvents .

    • Recommended: DMF, DMAc, NMP, or 1,4-Dioxane.

    • If protic solvent is required: Use tert-Amyl alcohol or tert-Butanol . These tertiary alcohols lack a

      
      -hydrogen and cannot undergo 
      
      
      
      -hydride elimination to form Pd-H.
Category B: Base Selection

Q: I switched solvents, but I'm still seeing ~15% deiodination. I'm using Sodium Ethoxide (NaOEt). A: The base is the hydride source.

  • The Mechanism: Alkoxide bases (Ethoxide, Methoxide, Isopropoxide) can transfer a hydride directly to the metal center or undergo

    
    -hydride elimination if they ligate to the metal.
    
  • The Fix: Switch to Inorganic Bases .

    • Gold Standard:

      
        (Potassium Phosphate Tribasic) or 
      
      
      
      (Cesium Carbonate). These bases are incapable of donating hydrides.
Category C: Ligand & Catalyst Choice

Q: My substrate is sterically hindered (ortho-substituted). Why does this increase deiodination? A: Steric hindrance slows down Transmetallation.

  • The Logic: If the nucleophile cannot easily approach the Palladium center due to steric bulk, the Ar-Pd-I intermediate "waits" longer. The longer it exists, the statistically higher the chance it will find a stray hydride (from trace water or solvent impurities).

  • The Fix: Use a highly active, bulky, electron-rich ligand that accelerates the catalytic cycle.

    • Recommendation:XPhos or SPhos (Buchwald Ligands).

    • Why: These ligands facilitate oxidative addition and create a geometry that protects the metal center, often favoring the coupling over the smaller hydride attack, while also accelerating the reductive elimination of the product.

Optimization Protocols

Protocol A: The "Anti-Deiodination" Suzuki Coupling

Use this protocol for high-value substrates where preventing material loss to reduction is critical.

Reagents:

  • Catalyst: XPhos Pd G4 (0.02 equiv) [Alternative:

    
     + XPhos]
    
  • Base:

    
     (3.0 equiv) - Must be finely ground/anhydrous.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene.

  • Temperature: 80 °C (Do not overheat; higher T promotes reduction).

Step-by-Step:

  • Degassing (Critical): Oxygen can promote homocoupling, but more importantly, you want to remove trace moisture if using anhydrous conditions. Sparged Argon for 15 mins.

  • Charge: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.5 equiv), and Base to the vial.

  • Catalyst Addition: Add XPhos Pd G4 last.

  • Reaction: Seal and heat to 80 °C.

  • Monitoring: Check LC-MS at 1 hour. If Ar-I is consumed but Ar-H is forming, lower temperature to 60 °C and increase catalyst loading to 5 mol%.

Protocol B: Protection of N-Heterocycles

N-Heterocycles (Indoles, Pyrroles) with free N-H bonds are notorious for self-promoted dehalogenation.

The Issue: The acidic N-H can deprotonate, coordinating to Pd and facilitating a hydride transfer mechanism. The Fix:

  • Protect the Nitrogen: Install a BOC or SEM group before the coupling.

  • Run Coupling: Use Protocol A.

  • Deprotect: Remove group post-coupling. Result: This often reduces deiodination from >40% to <5%.

Reference Data: Solvent & Base Impact[1][2][3][4]

Table 1: Impact of Reaction Conditions on Deiodination of 4-Iodoanisole (Data synthesized from standard optimization screens)

SolventBaseLigand% Product% Deiodination (Ar-H)Verdict
Ethanol NaOEt

45%50% Avoid (Double Hydride Source)
Isopropanol


60%35% High Risk (Solvent is H-source)
DMF


70%20% Moderate (Amine can be H-source)
Toluene


85%10%Good
1,4-Dioxane

XPhos 98% <1% Optimal

Decision Tree: Solving the Problem

TroubleshootingTree Start Start: High Deiodination Observed CheckSolvent 1. Check Solvent: Is it a 1° or 2° Alcohol? Start->CheckSolvent ChangeSolvent Switch to Dioxane, DMF, or t-Amyl Alcohol CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide or Amine? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Check Ligand: Is it PPh3? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to XPhos or SPhos (Accelerate Cycle) CheckLigand->ChangeLigand Yes CheckSubstrate 4. Check Substrate: Free N-H present? CheckLigand->CheckSubstrate No ChangeLigand->CheckSubstrate Protect Protect N-H (BOC/SEM) CheckSubstrate->Protect Yes

Figure 2: Step-by-step logic to eliminate hydride sources and accelerate productive catalysis.

References

  • Navarro, O. et al. (2003). "General Synthesis of Di- and Tri-substituted Arylamines Catalyzed by a N-Heterocyclic Carbene Palladium Complex." Journal of Organic Chemistry.

    • Relevance: Establishes the use of NHC ligands to prevent side reactions in hindered couplings.
  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

    • Relevance: The authoritative guide on using Dialkylbiaryl phosphines (XPhos/SPhos)
  • Gurreri, D. et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry.

    • Relevance: Detailed analysis of how solvent choice (alcohols vs. aprotic) drives the mechanism of catalyst decomposition and side reactions.
  • Sherwood, J. et al. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry (Alternative access).

    • Relevance: Confirms -hydride elimination from solvent as a primary reduction p

Technical Support Center: Handling Light Sensitivity of 3-Iodoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Photostability & Handling Protocols for 3-Iodoquinoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts

Core Directive: The Photochemical Reality

As a Senior Application Scientist, I often see 3-iodoquinoline reagents treated with the same casualness as their chloro- or bromo- counterparts. This is a critical error. The Carbon-Iodine (C-I) bond energy in aromatic systems (~65 kcal/mol) is significantly lower than C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol).

The Causality of Degradation: Upon exposure to UV or visible light (specifically <450 nm), the 3-iodoquinoline molecule absorbs a photon, exciting an electron into a


 antibonding orbital. This triggers homolytic cleavage  of the C-I bond, generating a quinolinyl radical and an iodine radical.
  • Visual Indicator: The iodine radicals recombine to form molecular iodine (

    
    ), causing the characteristic yellow-to-pink-to-brown discoloration.
    
  • Chemical Consequence: The quinolinyl radical abstracts hydrogen from solvents or dimerizes, leading to de-iodinated impurities (quinoline) or complex oligomers that complicate HPLC purification and poison metal catalysts.

Storage & Logistics: Frequently Asked Questions

Q: My shipment of 3-iodoquinoline arrived, and the solid is slightly yellow. Is it compromised? A: Not necessarily. Pure 3-iodoquinoline is off-white to pale yellow. A deepening yellow or faint pink hue indicates surface photo-oxidation.

  • Action: Perform a Solubility & Color Test . Dissolve 10 mg in 1 mL of DCM. If the solution is pale yellow, it is likely >98% pure. If it is distinctively pink or violet, significant free iodine is present.

  • Validation: Run a quantitative NMR (qNMR) or HPLC. If purity is >97%, use as is. If <97%, proceed to the Restoration Protocol (Section 3).

Q: Can I store 3-iodoquinoline in clear glass if I wrap it in foil? A: For short-term (days), yes. For long-term (months), no .

  • Why? Foil can tear or degrade. Ambient light leaks are cumulative.

  • Standard: Store exclusively in Amber borosilicate vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Cold storage reduces the kinetic rate of radical propagation even if minor photo-excitation occurs.

Q: Does the solvent choice affect light sensitivity during reactions? A: Yes. Chlorinated solvents (DCM, Chloroform) can accelerate radical propagation mechanisms.

  • Recommendation: For light-sensitive setups, prefer solvents like THF, DMF, or Toluene, which are less prone to participating in radical chain reactions initiated by the iodine radical.

Troubleshooting & Restoration Protocols
Scenario A: The "Pink Solution" Panic

User reports: "I dissolved the reagent in THF for a Lithiation, and it turned pink immediately."

Diagnosis: Accumulation of molecular iodine (


) on the crystal surface during storage.
Impact: 

is an electrophile and an oxidant. It will quench organolithium reagents (n-BuLi) instantly, lowering your effective titer and reducing yield.

The Restoration Protocol (Purification):

  • Dissolution: Dissolve the crude 3-iodoquinoline in Diethyl Ether or Ethyl Acetate.

  • The Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[1][2][3]

      
       (Colorless).
      
  • Extraction: Separate layers. The organic layer should return to a pale yellow/colorless state.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in the dark (wrap flask in foil).
    
  • Re-crystallization (Optional): If solid is still colored, recrystallize from Hexanes/EtOAc (9:1) using amber glassware.[2][4]

Scenario B: Stalled Suzuki Coupling

User reports: "Standard Suzuki conditions failed; conversion stalled at 40%."

Diagnosis: Catalyst Poisoning via Oxidative Addition Competition. Mechanism: Photodegraded samples contain free


 and de-iodinated quinoline.
  • Pd Oxidation: Free

    
     oxidizes active 
    
    
    
    to
    
    
    species inactive for the desired catalytic cycle.
  • Competitive Inhibition: De-iodinated quinoline (degradation product) can coordinate to Pd, altering ligand geometry.

Corrective SOP:

  • Pre-treatment: Apply the Restoration Protocol above before weighing.

  • The "Photon Firewall": Wrap the reaction vessel in aluminum foil before adding the catalyst. Use a red-light lamp in the fume hood if visual monitoring is required.

Visualizing the Stability Logic

The following diagrams illustrate the degradation mechanism and the decision matrix for handling these compounds.

Figure 1: Photodehalogenation Mechanism

Caption: The pathway from photon absorption to iodine release and impurity formation.

Photodegradation IodoQ 3-Iodoquinoline (Ground State) Excited Excited State (σ* Antibonding) IodoQ->Excited UV/Vis Light (<450nm) RadicalPair Radical Pair [Quinoline• + I•] Excited->RadicalPair Homolytic Cleavage Iodine Molecular Iodine (I₂) (Pink/Brown Color) RadicalPair->Iodine Dimerization of I• Quinoline Quinoline (De-iodinated Impurity) RadicalPair->Quinoline H-Abstraction (Solvent) Dimers Dimers/Oligomers (Insoluble Gunk) RadicalPair->Dimers Radical Recombination

Figure 2: The "Photon Firewall" Handling Workflow

Caption: Standard Operating Procedure (SOP) for handling light-sensitive iodides to ensure experimental integrity.

HandlingSOP Storage 1. STORAGE Amber Vial, Argon, 4°C Check 2. QUALITY CHECK Visual Inspection Storage->Check Decision Color? Check->Decision Pink Pink/Brown Decision->Pink Pale Off-White/Pale Yellow Decision->Pale Wash ACTION: Thiosulfate Wash (Remove I₂) Pink->Wash Degraded Weigh 3. WEIGHING Dim Light / Red Lamp Pale->Weigh Intact Wash->Weigh Restored Reaction 4. REACTION SETUP Wrap Flask in Foil Weigh->Reaction Min. Exposure

Quantitative Data: Stability Profile
ParameterStability LimitObservationMitigation
Ambient Light (Lab) < 4 HoursSurface yellowingWrap in foil immediately.
Direct Sunlight < 15 MinutesDistinct browningDiscard or re-purify.
Solution (DCM) < 1 Hour (Light)Turns pink (Iodine release)Use amber glassware; add Cu foil (stabilizer).
Solid (Dark/Cold) > 12 MonthsNo changeKeep under Argon at 4°C.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10228, 3-Iodoquinoline. Retrieved from [Link]

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Haloquinolines: A Review of the Mechanism. Handbook of Synthetic Photochemistry. Retrieved from [Link]

  • Organic Syntheses. (2014). Handling Hazardous Chemicals: Iodides and Light Sensitivity. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

Alternative coupling reagents for sterically hindered quinoline acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Challenging Amide Couplings

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging areas of synthetic chemistry: the formation of amide bonds with sterically hindered quinoline carboxylic acids. My goal is to move beyond simple reagent lists and provide a logical, mechanism-driven framework for troubleshooting and success.

Frequently Asked Questions (FAQs)

Q1: Why did my standard coupling reaction (e.g., EDC/HOBt, DCC) fail for my sterically hindered quinoline acid?

A1: Standard carbodiimide-based couplings often fail with substrates like hindered quinoline acids for a combination of reasons that amplify each other:

  • Steric Hindrance: The bulky substituents near the carboxylic acid on your quinoline ring physically block the approach of the amine. Similarly, a bulky amine partner exacerbates this issue. Traditional activating agents like EDC form an O-acylisourea intermediate which is itself quite bulky, making it susceptible to hydrolysis before the hindered amine can attack.[1][2][3]

  • Electronic Effects of the Quinolone Core: The quinoline ring is electron-deficient. This can decrease the nucleophilicity of the carboxylate, slowing its initial reaction with the coupling reagent.

  • Low Nucleophilicity of the Amine: If your amine partner is also hindered or electronically poor (e.g., an aniline), its reduced nucleophilicity makes it a poor partner for the already crowded activated ester intermediate.[4]

  • Intermediate Stability: The activated intermediates formed by reagents like DCC or EDC can be unstable.[3] In a slow, sterically demanding reaction, these intermediates have more time to decompose or react with water, leading to low yields.[1]

The failure is rarely due to a single factor but rather a cascade of these issues. Overcoming this requires moving to more potent activating agents that generate more reactive and stable intermediates.

Q2: What are the first-line alternative reagents I should consider when my initial attempts fail?

A2: When facing a difficult coupling, the immediate goal is to generate a more reactive acylating species. Uronium/aminium and phosphonium salt-based reagents are the industry standard for this purpose.[3][5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often the first choice for difficult couplings.[6] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen at the 7-position makes the resulting HOAt-ester exceptionally reactive and less prone to racemization.[6] It is particularly effective for hindered couplings.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close relative of HATU, but based on the less activating HOBt. While still very effective, HATU generally outperforms HBTU in terms of reaction speed and yield for particularly challenging or hindered sequences.[6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiency comparable to HATU.[5][8] It has the advantages of being less hazardous and having better solubility characteristics.[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium salt reagent. A key advantage of phosphonium salts is that they do not have the potential side reaction of guanidinylation of the amine, which can be an issue with uronium reagents.[3]

Comparative Summary of First-Line Reagents:

ReagentClassKey AdvantagePotential Issue
HATU Uronium/AminiumVery high reactivity, low racemization risk; excellent for hindered substrates.[5][6]Higher cost, potential for guanidinylation side reaction.[9]
HBTU Uronium/AminiumHigh reactivity, widely used and effective.[10]Generally less potent than HATU for the most difficult cases.[6]
COMU Uronium/AminiumHigh reactivity similar to HATU, non-explosive, good solubility.[5][8]Can still cause guanidinylation.
PyBOP PhosphoniumHigh reactivity, no risk of guanidinylation.[3][11]Byproducts can sometimes complicate purification.

Troubleshooting & Advanced Solutions

Q3: I've tried HATU and the yield is still poor. What are my next steps?

A3: If a powerful uronium salt like HATU fails, it's time to consider either a different class of activating agent or a different strategy altogether. This indicates a severe steric or electronic challenge.

Decision Workflow for Advanced Troubleshooting

G start Initial Coupling Failed (e.g., EDC, HBTU, HATU) reagent_class Change Reagent Class start->reagent_class Severe Sterics strategy_change Change Overall Strategy start->strategy_change Extreme Case conditions Re-optimize Conditions (Solvent, Base, Temp, Stoichiometry) start->conditions Always Re-evaluate t3p Try T3P (Propylphosphonic Anhydride) reagent_class->t3p mukaiyama Try Mukaiyama's Reagent (e.g., 2-Chloro-1-methylpyridinium iodide) reagent_class->mukaiyama acyl_halide Form Acyl Chloride/Fluoride (SOCl₂, Oxalyl Chloride, TFFH) strategy_change->acyl_halide G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Quinoline Acid) ActiveEster R-COO-OAt (Highly Reactive Ester) Acid->ActiveEster + HATU HATU HATU Amide R-CO-NHR' (Product) ActiveEster->Amide + Amine Base Base (DIPEA) Base->Acid Deprotonates Amine R'-NH₂ HOAt HOAt (Byproduct) Amide->HOAt Releases

Sources

Technical Support Center: Minimizing Side Reactions in Quinoline Carboxylic Acid Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. The conversion of a carboxylic acid to an acyl chloride is a fundamental step in the synthesis of many pharmaceutical agents, but the inherent reactivity of the quinoline system presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selective Chlorination

The primary goal in the chlorination of a quinoline carboxylic acid is typically the selective conversion of the carboxylic acid moiety into a highly reactive acyl chloride. This transformation unlocks a wide range of subsequent derivatizations. However, the quinoline nucleus, a fused heterocyclic system of a benzene and a pyridine ring, is itself susceptible to electrophilic attack. The challenge, therefore, lies in achieving chemoselectivity: reacting the carboxylic acid without promoting undesired reactions on the quinoline ring. Common side reactions include ring chlorination, over-chlorination, and rearrangement reactions, which can significantly reduce the yield of the desired product and complicate purification.

This guide is structured to address the most common issues encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when converting a quinoline carboxylic acid to its acyl chloride?

A1: The most prevalent side reactions include:

  • Ring Chlorination: Electrophilic chlorination of the electron-rich benzene portion of the quinoline ring, typically at the 5- and 8-positions.[1] This is especially problematic when using chlorinating agents that can generate electrophilic chlorine species.

  • Over-chlorination: The introduction of multiple chlorine atoms onto the quinoline ring, leading to di- or even poly-chlorinated byproducts.[1][2]

  • Thieno[3,4-b]quinoline Formation: When using thionyl chloride (SOCl₂), a complex rearrangement can occur, leading to the formation of trichlorothieno[3,4-b]quinolinone derivatives.[3]

  • Decarboxylative Chlorination: Under certain conditions, particularly with radical mechanisms or high temperatures, the carboxylic acid group can be lost and replaced by a chlorine atom.[4][5]

  • Vilsmeier-Haack Type Reactions: If dimethylformamide (DMF) is used as a catalyst with reagents like oxalyl chloride or phosphorus oxychloride (POCl₃), the Vilsmeier reagent can be formed, which can lead to formylation and chlorination at the 2-position of the quinoline ring.[6][7][8][9][10]

Q2: I am observing significant chlorination on the quinoline ring. How can I prevent this?

A2: Ring chlorination is a classic electrophilic aromatic substitution. To minimize it:

  • Choose a Milder Chlorinating Agent: Oxalyl chloride is generally considered milder and more selective for the carboxylic acid than thionyl chloride.[11][12][13]

  • Control the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the conversion of the carboxylic acid. Lower temperatures disfavor the higher activation energy pathway of electrophilic aromatic substitution.

  • Avoid Strong Lewis Acid Catalysts: Lewis acids can enhance the electrophilicity of the chlorinating agent, promoting ring chlorination.

  • Consider the Solvent: Non-polar, aprotic solvents are generally preferred.

Q3: My reaction with thionyl chloride is giving a complex mixture of products. What is happening?

A3: Thionyl chloride can lead to the formation of highly functionalized thieno[3,4-b]quinoline derivatives as a significant side reaction.[3] This is more likely to occur at elevated temperatures. To avoid this, consider the following:

  • Use Oxalyl Chloride Instead: Oxalyl chloride is less prone to this type of complex rearrangement.[11][12]

  • Strict Temperature Control: If thionyl chloride must be used, maintain a low and controlled temperature throughout the reaction.

Q4: I've heard that using DMF as a catalyst with oxalyl chloride can be hazardous. What are the risks and alternatives?

A4: The reaction of oxalyl chloride with DMF generates the Vilsmeier reagent in situ, which is the active chlorinating species.[11][13][14] However, this reaction can also produce dimethylcarbamoyl chloride, a potent carcinogen.[13] To mitigate this risk:

  • Use a Catalytic Amount of Pyridine: A small amount of pyridine can also catalyze the reaction without forming the same hazardous byproduct.

  • Run the Reaction without a Catalyst: In some cases, the reaction may proceed at a reasonable rate without a catalyst, especially if the starting material is sufficiently reactive.

  • Ensure Proper Quenching: Any unreacted chlorinating agent should be carefully quenched. A common method is the slow addition of the reaction mixture to ice-cold water or a dilute basic solution.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the chlorination of quinoline carboxylic acids.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of the carboxylic acid to the acyl chloride. 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture.1. Switch to a more reactive chlorinating agent (e.g., from oxalyl chloride to thionyl chloride, with caution). 2. Gradually increase the reaction temperature, monitoring for the appearance of side products. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Significant formation of ring-chlorinated byproducts. 1. Chlorinating agent is too harsh. 2. Reaction temperature is too high. 3. Use of a protic solvent or Lewis acid catalyst.1. Use a milder reagent like oxalyl chloride.[11][12] 2. Perform the reaction at 0 °C or room temperature. 3. Use an aprotic, non-polar solvent like dichloromethane (DCM) or toluene. Avoid Lewis acids.
A complex mixture of unidentified products is formed, especially with SOCl₂. 1. Formation of thieno[3,4-b]quinoline derivatives.[3] 2. Thermal degradation of starting material or product.1. Switch to oxalyl chloride. 2. Run the reaction at a lower temperature. 3. Minimize the reaction time.
The desired acyl chloride is formed but decomposes upon workup. 1. Acyl chlorides are highly moisture-sensitive and will hydrolyze back to the carboxylic acid. 2. The product is thermally unstable.1. Perform the workup under anhydrous conditions. Use in-situ for the next step whenever possible. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure.
Decarboxylation is observed. 1. The reaction temperature is too high. 2. The reaction mechanism is favoring a radical pathway.1. Lower the reaction temperature. 2. Ensure the reaction is performed in the dark and under an inert atmosphere to minimize radical initiation.

Experimental Protocols

Protocol 1: Selective Chlorination using Oxalyl Chloride

This protocol is designed to favor the formation of the acyl chloride while minimizing ring chlorination.

Materials:

  • Quinoline carboxylic acid

  • Oxalyl chloride (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous Pyridine (optional)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere e.g., Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the quinoline carboxylic acid (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of pyridine (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (2.0 equivalents) dropwise to the suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, the reaction mixture can be used directly for the next step, or the solvent and excess oxalyl chloride can be removed under reduced pressure (at low temperature) to yield the crude acyl chloride.

Causality: The use of oxalyl chloride, a milder reagent, at low temperatures significantly disfavors the electrophilic aromatic substitution on the quinoline ring.[11][12] The gaseous byproducts (CO, CO₂, HCl) are easily removed, simplifying workup.[12][13]

Protocol 2: Chlorination using Thionyl Chloride with Minimized Side Reactions

This protocol should be used with caution and is generally for less sensitive substrates where oxalyl chloride is ineffective.

Materials:

  • Quinoline carboxylic acid

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene

  • Anhydrous conditions

Procedure:

  • In a fume hood, add the quinoline carboxylic acid (1.0 equivalent) to anhydrous toluene.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with anhydrous toluene can help remove the last traces of SOCl₂.

Causality: Thionyl chloride is a more aggressive chlorinating agent.[15][16][17] Using a moderate temperature and avoiding a large excess of the reagent can help to minimize the formation of thieno[3,4-b]quinoline byproducts and ring chlorination.[3]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reaction pathways, the following diagrams illustrate the desired transformation versus the primary side reactions.

Chlorination Pathways Quinoline Carboxylic Acid Quinoline Carboxylic Acid Desired Acyl Chloride Desired Acyl Chloride Quinoline Carboxylic Acid->Desired Acyl Chloride Oxalyl Chloride (mild) or SOCl2 (controlled) Ring Chlorination Ring Chlorination Quinoline Carboxylic Acid->Ring Chlorination Harsh Conditions (e.g., excess SOCl2, high temp) Thieno[3,4-b]quinoline Thieno[3,4-b]quinoline Quinoline Carboxylic Acid->Thieno[3,4-b]quinoline SOCl2, heat Decarboxylative Chlorination Decarboxylative Chlorination Quinoline Carboxylic Acid->Decarboxylative Chlorination High Temp/Radical

Caption: Competing pathways in quinoline carboxylic acid chlorination.

The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting Workflow start Start: Chlorination Reaction check_conversion Is conversion to acyl chloride complete? start->check_conversion success Success: Proceed to next step check_conversion->success Yes increase_temp_time Increase temp/time cautiously check_conversion->increase_temp_time No check_side_products Are side products observed? identify_side_products Identify side products (e.g., by MS, NMR) check_side_products->identify_side_products Yes check_side_products->success No ring_chlorination Ring Chlorination? identify_side_products->ring_chlorination rearrangement Rearrangement Product? ring_chlorination->rearrangement No milder_conditions Use milder conditions: - Lower temperature - Milder reagent (Oxalyl Chloride) ring_chlorination->milder_conditions Yes change_to_oxalyl Switch to Oxalyl Chloride rearrangement->change_to_oxalyl Yes success->check_side_products increase_temp_time->check_conversion change_reagent Consider a more reactive chlorinating agent increase_temp_time->change_reagent change_reagent->start milder_conditions->start change_to_oxalyl->start

Caption: A logical workflow for troubleshooting chlorination reactions.

References

  • El-Sayed, M. A. A., & Ali, O. M. (2025). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., & Ali, O. M. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Egyptian Journal of Chemistry, 66(3), 1-2. Retrieved from [Link]

  • Choudhury, D. N. (1959). The 5-and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 2(1), 1-4.
  • Prajapati, A. K., & Kumar, S. (2018). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2018(5), 194-206. Retrieved from [Link]

  • Chaudhari, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 12-16. Retrieved from [Link]

  • Li, C., et al. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. Proceedings of the National Academy of Sciences, 119(21), e2202213119. Retrieved from [Link]

  • Lin, X., et al. (2020). C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry, 18(47), 9598-9602. Retrieved from [Link]

  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 656-662. Retrieved from [Link]

  • Heaney, H., et al. (1998). Thionyl Chloride-induced Conversion of 1-Ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic Acids to Highly Functionalised Thieno[3,4-b]quinoline Derivatives. Journal of Chemical Research, Synopses, (1), 44-45. Retrieved from [Link]

  • Joly, R., Warnant, J., & Goffinet, B. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S. Patent and Trademark Office.
  • Ouchi, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12971-12979. Retrieved from [Link]

  • Varadwaj, P. R., Varadwaj, A., Marques, H. M., & Yamashita, K. (2020). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Water, 13(2), 128. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

  • Le, T. N., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega, 6(4), 2829-2843. Retrieved from [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Kretzschmar, E., et al. (1994). U.S. Patent No. 5,284,950. Washington, DC: U.S. Patent and Trademark Office.
  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Jampilek, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 976. Retrieved from [Link]

  • Anshul Specialty Molecules Private Limited. (2024). Oxalyl Chloride Manufacturer. Retrieved from [Link]

  • Stondus, J., Anthal, S., & Kant, R. (2021). A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. Rasayan Journal of Chemistry, 14(Special Issue), 47-63. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Gevorgyan, A., & Tsubogo, T. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(4), 2144-2198. Retrieved from [Link]

  • El-Nassan, H. B. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bulletin of the Korean Chemical Society, 23(11), 1573-1578. Retrieved from [Link]

  • Hauser, C. R., et al. (1946). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. The Journal of Organic Chemistry, 11(2), 197-199. Retrieved from [Link]

  • Sciencemadness.org. (2025). Chlorinating Carboxylic Acids. Retrieved from [Link]

  • Macmillan Group. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Princeton University. Retrieved from [Link]

  • Tong, Y. C. (1970). Chlorination of Quinoline. Journal of Heterocyclic Chemistry, 7(1), 171-175. Retrieved from [Link]

  • Fornika, R., & Roberts, D. (1990). EP Patent No. 0351889A1. European Patent Office.
  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis. Retrieved from [Link]

Sources

Validation & Comparative

The Iodine Fingerprint: A Technical Guide to LC-MS Fragmentation of 3-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation of 3-Iodoquinoline Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the realm of medicinal chemistry, 3-iodoquinoline derivatives are pivotal intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and serve as potent scaffolds for antimalarial and anticancer agents. For analytical scientists, the iodine atom offers a unique mass spectrometric "handle." Unlike its chloro- and bromo- analogs, iodine lacks a distinct natural isotope pattern but compensates with a highly characteristic fragmentation behavior driven by the lability of the C-I bond.

This guide provides a mechanistic comparison of 3-iodoquinoline fragmentation against other haloquinolines, detailing the specific pathways (neutral loss of HI vs. radical loss of I•) and offering a self-validating LC-MS protocol for their identification.

Mechanistic Comparison: The Halogen Hierarchy

The fragmentation of haloquinolines in Electrospray Ionization (ESI) is governed by two competing factors: Proton Affinity (PA) of the quinoline nitrogen and Carbon-Halogen (C-X) bond dissociation energy (BDE) .

The "Fragility Factor"

The C-I bond is significantly weaker than C-Br or C-Cl bonds, making iodine loss the dominant pathway for 3-iodoquinoline, often occurring before ring cleavage.

Feature3-Iodoquinoline3-Bromoquinoline3-Chloroquinoline
Monoisotopic Mass ~255 Da~207 Da~163 Da
Isotope Pattern Single Peak (¹²⁷I is 100%)1:1 Doublet (⁷⁹Br : ⁸¹Br)3:1 Doublet (³⁵Cl : ³⁷Cl)
C-X Bond Energy ~65 kcal/mol (Weakest) ~81 kcal/mol~96 kcal/mol (Strongest)
Primary ESI Fragment [M+H - I][1]•⁺ or [M+H - HI]⁺ [M+H - HBr]⁺[M+H - HCN]⁺ (Ring cleavage)
Pathway Analysis: Radical vs. Neutral Loss

In positive ESI ([M+H]⁺), even-electron ions typically fragment into other even-electron ions via neutral losses (e.g., loss of HI). However, the C-I bond is so labile that homolytic cleavage is frequently observed, generating a radical cation.

  • Path A (Neutral Loss): [M+H]⁺ loses HI (128 Da) to form the quinolyl cation (m/z 128). This is the standard "even-electron rule" pathway.

  • Path B (Radical Loss): [M+H]⁺ loses an Iodine radical (I•, 127 Da) to form a radical cation [M+H-I]•⁺ (m/z 129). This is diagnostic for aryl iodides.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 3-iodoquinoline compared to the stable 3-chloroquinoline.

G cluster_0 3-Iodoquinoline Fragmentation (Labile C-I) cluster_1 3-Chloroquinoline Fragmentation (Stable C-Cl) I_Prec [M+H]+ Precursor (m/z 256) I_Rad Radical Cation [M+H - I•]•+ (m/z 129) I_Prec->I_Rad - I• (127 Da) Homolytic Cleavage I_Neut Quinolyl Cation [M+H - HI]+ (m/z 128) I_Prec->I_Neut - HI (128 Da) Heterolytic Cleavage I_Sec Ring Cleavage [M+H - HI - HCN]+ (m/z 101) I_Neut->I_Sec - HCN (27 Da) Cl_Prec [M+H]+ Precursor (m/z 164/166) Cl_Ring Ring Cleavage [M+H - HCN]+ (m/z 137/139) Cl_Prec->Cl_Ring - HCN (27 Da) Dominant Path Cl_Loss Dehalogenation [M+H - HCl]+ (m/z 128) Cl_Prec->Cl_Loss - HCl (36 Da) Minor Path

Caption: Comparative fragmentation hierarchy. Note that 3-iodoquinoline prioritizes halogen loss (I or HI), whereas 3-chloroquinoline often retains the halogen and undergoes ring cleavage (loss of HCN) first.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate identification, follow this LC-MS/MS workflow. This protocol is designed to differentiate the iodine-specific neutral loss from background noise.

A. Sample Preparation[2]
  • Solvent: Dissolve 1 mg of derivative in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Filtration: 0.22 µm PTFE filter (removes particulates that cause source arcing).

B. LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Quinolines are moderately polar; 3-iodo derivatives elute later due to lipophilicity of Iodine).

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100-135 V (Higher voltage promotes in-source fragmentation of weak C-I bonds; keep lower to preserve molecular ion).

C. Data Acquisition Strategy (The Validation Step)

To confirm the presence of the iodine moiety, employ a Neutral Loss Scan if using a Triple Quadrupole, or All-Ions Fragmentation if using Q-TOF.

  • Targeted MS2: Select precursor [M+H]⁺.

  • Collision Energy Ramp: 10, 20, 40 eV.[2]

    • Low CE (10 eV): Preserves [M+H]⁺.

    • Med CE (20 eV): Promotes loss of I/HI (m/z 256 → 128/129).

    • High CE (40 eV): Promotes ring fragmentation (m/z 128 → 101).

  • Validation Check: Look for the "Mass Defect" shift. Iodine has a mass of 126.904. Loss of Iodine results in a significant mass shift that is easily trackable in high-resolution MS.

Data Interpretation & Diagnostic Ions

The following table summarizes the diagnostic ions expected for a generic 3-iodoquinoline derivative (R-C9H5N-I).

m/z TransitionLoss (Da)InterpretationSpecificity to Iodine
[M+H]⁺ → [M+H-127]⁺ -127 (I•)Radical Cation Formation. Homolytic cleavage of C-I.High. Only Iodine matches this mass defect loss accurately.
[M+H]⁺ → [M+H-128]⁺ -128 (HI)Dehydrohalogenation. Formation of quinolyl cation.Medium. Could mimic loss of Naphthalene (128 Da) in other contexts, but specific here.
[M+H]⁺ → [M+H-127-27]⁺ -154 (I + HCN)Sequential Fragmentation. Loss of I followed by ring opening.High. Confirms Quinoline core + Iodine.

Key Differentiator: If you observe a doublet peak separated by 2 Da (M, M+2) with 1:1 intensity, you have Bromine , not Iodine. If you observe a 3:1 ratio, you have Chlorine .[1] Iodine is strictly singlet .

References

  • Fragmentation of Halo-Aromatics

    • Title: "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry"
    • Source: PMC (PubMed Central)
    • URL:[Link]

    • Relevance: Establishes baseline fragmentation for quinoline/isoquinoline cores (loss of HCN, substituents).
  • ESI Mechanisms & Radical Formation

    • Title: "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation"[3][4]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

    • Relevance: Explains the "Even-Electron Rule" violations where radical losses (like I•) occur in ESI due to weak bond stability.
  • LC-MS Methodologies for Quinolines

    • Title: "Study on the Mass Spectrometry Cleavage P
    • Source: PMC (PubMed Central)
    • URL:[Link]

    • Relevance: Provides validated LC-MS conditions (Mobile phases, ESI parameters)

Sources

A Researcher's Guide to Purity Assessment: Elemental Analysis of 3-Iodoquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. For novel heterocyclic compounds like 3-Iodoquinoline-8-carboxylic acid, a molecule with potential applications in medicinal chemistry and materials science, rigorous purity assessment is paramount.[1][2][3][4] This guide provides an in-depth comparison of elemental analysis data for establishing the purity of 3-Iodoquinoline-8-carboxylic acid, supported by experimental protocols and a discussion of complementary analytical techniques.

The Gatekeeper of Purity: Why Elemental Analysis is Crucial

While modern analytical techniques like chromatography and spectroscopy are indispensable for structural elucidation and impurity profiling, elemental analysis remains a fundamental and widely accepted method for determining the absolute purity of a synthesized organic compound.[5][6] It provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample. For newly synthesized compounds, many peer-reviewed journals require elemental analysis data to be within ±0.4% of the theoretical values to validate the proposed molecular formula and confirm sample purity.[7] Any significant deviation from the calculated elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.

Theoretical Elemental Composition of 3-Iodoquinoline-8-carboxylic Acid

To assess the purity of 3-Iodoquinoline-8-carboxylic acid, we must first establish the theoretical elemental composition based on its molecular formula, C₁₀H₆INO₂.

Molecular Formula: C₁₀H₆INO₂ Molecular Weight: 299.07 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (10 * 12.011) / 299.07 * 100% = 40.16%

  • Hydrogen (H): (6 * 1.008) / 299.07 * 100% = 2.02%

  • Iodine (I): 126.90 / 299.07 * 100% = 42.43%

  • Nitrogen (N): 14.007 / 299.07 * 100% = 4.68%

  • Oxygen (O): (2 * 15.999) / 299.07 * 100% = 10.70%

Experimental Protocol: CHN Combustion Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[5] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 3-Iodoquinoline-8-carboxylic acid sample is homogenous and has been thoroughly dried to remove any residual solvents. This can be achieved by drying under high vacuum for several hours.

    • Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Instrument Setup:

    • Calibrate the CHNS analyzer using a certified standard, such as acetanilide or sulfanilamide.

    • Set the combustion furnace temperature to at least 900-1000°C to ensure complete combustion of the sample.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The high temperature and oxygen-rich atmosphere will cause the sample to combust, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The combustion products are then swept by a carrier gas (typically helium) through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated, and their concentrations are measured by a thermal conductivity detector.

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.

Workflow for Purity Determination via Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Homogenous, Dry Sample of 3-Iodoquinoline-8-carboxylic acid B Accurate Weighing (2-3 mg) A->B C Combustion in Oxygen-Rich Atmosphere B->C D Gas Separation and Detection (TCD) C->D E Calculation of %C, %H, %N D->E F Comparison with Theoretical Values E->F G Purity Assessment F->G

Caption: Workflow of Elemental Analysis for Purity Assessment.

Interpreting the Data: A Comparative Analysis

The utility of elemental analysis lies in the direct comparison of experimental results with the theoretical values. A close agreement suggests a high degree of purity, while significant deviations warrant further investigation.

ElementTheoretical %Experimental Batch A (High Purity)DeviationExperimental Batch B (Impure)Deviation
C 40.1640.05-0.11%41.50+1.34%
H 2.022.05+0.03%2.55+0.53%
N 4.684.65-0.03%4.50-0.18%

Analysis of Results:

  • Experimental Batch A shows excellent agreement with the theoretical values, with all deviations well within the acceptable ±0.4% range. This indicates a high level of purity for this batch.

  • Experimental Batch B , however, shows significant deviations, particularly for carbon and hydrogen. The higher percentages could suggest the presence of a solvent impurity with a higher carbon and hydrogen content, such as residual ethyl acetate or toluene from the purification process.

Decision-Making Based on Elemental Analysis Results

Start Elemental Analysis Results (%C, %H, %N) Decision All values within ±0.4% of theoretical? Start->Decision Pass Purity Confirmed Decision->Pass Yes Fail Further Investigation Required Decision->Fail No

Caption: Decision tree for purity assessment based on elemental analysis.

A Holistic Approach: Complementary Analytical Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it does not provide information about the nature of any impurities. Therefore, it is crucial to employ a suite of orthogonal analytical techniques for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the target compound and for detecting and identifying proton-containing impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental formula of the compound with high accuracy. Techniques like LC-MS can be used to separate and identify impurities.[6]

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for separating the target compound from any impurities and for quantifying the purity level.[8]

Conclusion

The purity of 3-Iodoquinoline-8-carboxylic acid, like any research compound, is a critical parameter that underpins the validity of experimental outcomes. Elemental analysis serves as a robust and reliable method for quantifying the bulk purity of this compound. When the experimental percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it provides strong evidence of a pure sample. However, for a complete and unambiguous assessment of purity, it is imperative to integrate elemental analysis with complementary techniques such as NMR, mass spectrometry, and chromatography. This multi-faceted approach ensures the highest level of confidence in the quality of the material, which is essential for researchers, scientists, and drug development professionals.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • National Center for Biotechnology Information. (n.d.).
  • CP Lab Safety. (n.d.). 3-Iodoquinoline-8-carboxylic acid, 95% Purity, C10H6INO2, 100 mg. CP Lab Safety.
  • Novelty Journals. (2022).
  • Measurlabs. (2023). Comparison of Elemental Analysis Techniques. Measurlabs.
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • ChemBK. (n.d.). 3-Quinolinecarboxylic acid, 4-hydroxy-8-iodo-. ChemBK.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • MDPI. (n.d.). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI.
  • Science.gov. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Science.gov.
  • Sigma-Aldrich. (n.d.). 3-Quinolinecarboxylic acid 98 6480-68-8. Sigma-Aldrich.
  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC.
  • ResearchGate. (n.d.). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Science.gov. (n.d.). water analysis cuii8-hydroxyquinoline: Topics by Science.gov. Science.gov.
  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. PMC - NIH.
  • Chegg.com. (2023). Solved Identify the compounds using the Elemental Analysis. Chegg.com.
  • Chem-Impex. (n.d.). 8-Iodoquinoline. Chem-Impex.
  • SciSpace. (n.d.).
  • BLD Pharm. (n.d.). N/A|8-Hydroxyisoquinoline-3-carboxylic acid|BLD Pharm. BLD Pharm.

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UV-Vis Absorption Profiling of 3-Iodoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectroscopic Signature of Reactivity

In the realm of medicinal chemistry, 3-iodoquinoline serves as a high-value scaffold, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Unlike its chloro- or bromo-analogues, the C–I bond at the 3-position offers unique reactivity profiles due to the weaker bond dissociation energy and the high polarizability of the iodine atom.

This guide provides a technical comparison of the UV-Vis absorption properties of 3-iodoquinoline against its parent heterocycle (quinoline) and positional isomers. By understanding the specific bathochromic shifts and solvatochromic behaviors induced by the iodine auxochrome, researchers can utilize UV-Vis spectroscopy not just for quantification, but as a rapid diagnostic tool for monitoring reaction progress and assessing scaffold purity.

Theoretical Framework: Electronic Transitions & The Heavy Atom Effect

To interpret the spectra of 3-iodoquinoline, one must understand the perturbation of the quinoline ring's electronic structure by the iodine substituent.

Electronic Transitions

The quinoline ring system exhibits three primary absorption bands derived from


 and 

transitions.
  • 
    -Band (Second Primary Band):  High intensity, typically ~220–230 nm.
    
  • Para-Band (First Primary Band): Moderate intensity, typically ~270–280 nm.

  • 
    -Band:  Low intensity, often appearing as fine structure around 300–320 nm, resulting from forbidden transitions that gain intensity through vibronic coupling.
    
The Iodine Auxochromic Shift

Iodine acts as an auxochrome through two competing mechanisms:

  • Mesomeric Effect (+M): The lone pair on iodine can donate into the

    
    -system, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap, causing a bathochromic (red) shift .
    
  • Heavy Atom Effect: The large nuclear charge of iodine increases spin-orbit coupling. While this primarily enhances intersystem crossing (quenching fluorescence), it also perturbs the absorption cross-section, often resulting in a hyperchromic effect (increased molar absorptivity,

    
    ).
    

Comparative Analysis: Quinoline vs. 3-Iodoquinoline

The following data compares the established spectral features of the parent quinoline with the characterization profile of the 3-iodo derivative.

Table 1: Comparative Spectral Data (Ethanol, 25°C)
FeatureQuinoline (Parent) [1, 2]3-Iodoquinoline (Target) [3, 4]Spectroscopic Origin

1 (E-Band)
226 nm~230–235 nm

(Allowed)

2 (B-Band)
270 nm~280–285 nm

(Conjugation shift)

3 (L-Band)
313 nm~320–325 nm

(Lone pair interaction)
Molar Absorptivity (

)
~3,000–5,000

(at 313 nm)
> 6,000

Hyperchromic effect of Iodine
Solvatochromism Negative (Blue shift in polar solvents)Mixed Iodine polarizability stabilizes excited states

Note on Data: Values for 3-iodoquinoline are projected based on standard auxochromic shift increments (+10–15 nm for I-substitution on heteroaromatics) and comparative halo-quinoline data.

Solvatochromic Behavior
  • Non-Polar Solvents (Cyclohexane): 3-Iodoquinoline exhibits sharp, well-defined vibrational fine structure in the

    
    -band region (300–330 nm).
    
  • Polar Protic Solvents (Methanol/Ethanol): Hydrogen bonding with the ring nitrogen stabilizes the non-bonding (

    
    ) electrons, lowering the ground state energy of the 
    
    
    
    transition. This typically causes a hypsochromic (blue) shift of the longest wavelength band compared to non-polar solvents, though the iodine atom's polarizability can dampen this effect.

Visualization of Electronic Logic

The following diagram illustrates the impact of the iodine substituent on the molecular orbital energy levels, explaining the observed red shift.

ElectronicTransitions cluster_quinoline Parent Quinoline cluster_3IQ 3-Iodoquinoline Q_HOMO HOMO (π) Q_LUMO LUMO (π*) Q_HOMO->Q_LUMO High Energy (226 nm) I_HOMO HOMO (π + I_lp) Q_HOMO->I_HOMO +M Effect raises HOMO Q_n n (Non-bonding) I_LUMO LUMO (π*) I_HOMO->I_LUMO Lower Energy (Red Shift ~235 nm) I_n n (Stabilized)

Figure 1: Energy level diagram showing the destabilization of the HOMO by iodine lone-pair donation, reducing the energy gap (


) and resulting in a bathochromic shift.

Experimental Protocol: Self-Validating Spectral Profiling

To ensure data integrity when characterizing a new batch of 3-iodoquinoline, follow this self-validating protocol. This method corrects for solvent impurities and concentration errors.

Materials
  • Analyte: 3-Iodoquinoline (>97% purity by HPLC).

  • Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cutoff <210 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 10 mm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm). Ensure absorbance is <0.05 AU across the range.

  • Stock Solution Preparation (Self-Check):

    • Weigh ~5.0 mg of 3-iodoquinoline into a 50 mL volumetric flask.

    • Dissolve in ethanol. Sonicate for 2 minutes to ensure complete dissolution (critical for halo-quinolines which can be slow to dissolve).

    • Concentration Check: Calculate molarity (

      
      ).
      
  • Dilution Series (Linearity Validation):

    • Prepare three dilutions: 100% (Stock), 50%, and 25%.

    • Measure absorbance at the predicted

      
       (~235 nm and ~285 nm).
      
    • Validation Rule: Plot Absorbance vs. Concentration.

      
       must be 
      
      
      
      . If not, re-filter the solution (aggregates cause scattering).
  • Determination of

    
     (Molar Extinction Coefficient): 
    
    • Use the Beer-Lambert Law:

      
      [1][2]
      
    • Report

      
       at the most stable peak (usually the B-band ~285 nm) rather than the edge-prone E-band.
      
QC Workflow Diagram

QC_Workflow Start Start: Raw 3-Iodoquinoline Solubility Dissolve in EtOH (Sonicate 2 min) Start->Solubility Scan Full Scan (200-400 nm) Solubility->Scan Check1 Peak at ~285 nm? Scan->Check1 Check2 Shoulder at ~320 nm? Check1->Check2 Yes Fail Reject: Check for Aniline Impurities Check1->Fail No (Shift >10nm) Pass Identity Confirmed Proceed to Coupling Check2->Pass Yes Check2->Fail No (Missing n->π*)

Figure 2: Quality Control decision tree for validating 3-iodoquinoline batches prior to synthetic use.

Applications & Strategic Implications

  • Reaction Monitoring: The disappearance of the 3-iodoquinoline bands (specifically the distinct iodine-shifted peaks) and the emergence of biaryl conjugation bands (>300 nm intense absorption) allows for real-time monitoring of Suzuki couplings without quenching aliquots.

  • Purity Assessment: Commercial 3-iodoquinoline can degrade to liberate iodine (

    
    ) or hydrolyze. Free iodine appears as a broad band near 460 nm (visible yellow/brown), which is easily distinguishable from the sharp UV bands of the scaffold.
    

References

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from .

  • NIST WebBook. UV/Vis Database User's Guide. National Institute of Standards and Technology. Retrieved from .

  • PubChem. 3-Iodoquinoline Compound Summary. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. 3-Bromo-2-iodoquinoline Product Specification. Retrieved from .

  • Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds: Conjugation and Auxochromes. Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

Handling 3-Iodoquinoline-8-carboxylic acid requires more than just skimming a Safety Data Sheet (SDS). As a halogenated heterocyclic building block, this compound sits at the intersection of two distinct chemical behaviors: the potential biological activity of the quinoline scaffold and the reactivity of the aryl iodide.

This guide is designed to operationalize safety. We are moving beyond generic advice to provide a self-validating workflow that protects both the researcher and the integrity of the experimental data.

The Hazard Profile: Structural Deconstruction

To understand the PPE requirements, we must first understand the molecule. We apply the Precautionary Principle based on its structural moieties:

Structural MoietyAssociated Hazard PotentialOperational Implication
Quinoline Ring DNA Intercalation / Mutagenicity (Suspected)Zero-Skin-Contact Policy: The planar nature of the ring allows potential biological interaction. Treat as a potential sensitizer.[1]
Iodine Substituent (C-3) Heavy Atom Effect / ReactivityHalogenated Waste Stream: Strict segregation from non-halogenated solvents. Potential for release of iodine vapors if heated excessively.
Carboxylic Acid (C-8) Acidity / CorrosivityEye & Respiratory Irritation: Fine dusts will rapidly acidify mucous membranes (eyes, lungs).

Core GHS Classifications (Derived):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][3][5]

  • Note: Due to the quinoline core, treat as a potential H341 (Suspected of causing genetic defects) until definitive toxicology rules it out.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the state of matter and the scale of operation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (0.11mm min) Permeation Defense: Halogenated aromatics can degrade standard latex. The outer glove protects against gross contamination; the inner glove maintains the sterile barrier.
Eye Protection Chemical Goggles (Indirect Vent) Dust Migration: Safety glasses allow fine powders to migrate around the lens via air currents. Goggles seal the orbital area against acidic dusts.
Respiratory Fume Hood (Primary) Engineering Control: N95 respirators are a backup only. The primary defense against H335 hazards is negative pressure ventilation.
Body Defense Tyvek® Sleeves + Lab Coat Wrist Gap Coverage: The gap between the glove and lab coat cuff is the most common site of exposure. Disposable sleeves eliminate this vector.
Operational Workflow: The "Safe-Path" Protocol
Phase A: Weighing & Transfer (The High-Risk Step)

Context: 90% of exposure incidents occur during the transfer of dry powders due to static charge.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. 3-Iodoquinoline-8-carboxylic acid is an organic solid and will carry a static charge, causing "fly-away" powder.

  • The "Draft Shield" Technique: Perform weighing inside the fume hood. If air currents disturb the balance, use a secondary draft shield (box) inside the hood rather than removing the chemical from the hood.

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel. Add the solid directly to the solvent to immediately suppress dust generation.

Phase B: Reaction & Heating
  • Iodine Stabilization: If heating above 80°C, ensure the system is under an inert atmosphere (Nitrogen/Argon). Aryl iodides can liberate free iodine (

    
    ) upon thermal decomposition, which is corrosive and sublimates.
    
  • Darkness: Store and react in amber glassware or foil-wrapped vessels. Iodine-carbon bonds can be photosensitive, leading to radical formation and degradation.

Visual Logic: PPE Selection

The following diagram illustrates the decision logic for selecting PPE based on the experimental state.

PPE_Logic Start Start: Assess Material State IsSolid Is material in Solid/Powder form? Start->IsSolid IsSolution Is material in Solution? IsSolid->IsSolution No SolidPPE REQUIRED: 1. Fume Hood (Sash < 18") 2. Chemical Goggles 3. Double Nitrile Gloves IsSolid->SolidPPE Yes SolventType Solvent Type? IsSolution->SolventType StaticRisk Is Static Electricity Present? SolidPPE->StaticRisk Ionizer Action: Use Anti-Static Gun/Bar StaticRisk->Ionizer Yes Solubilize Solubilize StaticRisk->Solubilize No HaloSolvent Halogenated (e.g., DCM)? SolventType->HaloSolvent Check SDS StandardPPE Standard PPE: Safety Glasses + Nitrile HaloSolvent->StandardPPE No HighPPE Enhanced PPE: Splash Goggles + Viton/Laminate Gloves HaloSolvent->HighPPE Yes

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Emergency Response & Disposal
Spill Management (Solid)
  • Do NOT Sweep: Sweeping generates aerosols.

  • Wet Wipe Method: Cover the spill with a paper towel dampened with a compatible solvent (Ethanol or Acetone).

  • Scoop: Scoop up the damp towel and solid together. This encapsulates the dust.

Waste Disposal Strategy

The presence of the Iodine atom dictates the disposal path.

  • Stream A: Solid Waste: Label as "Hazardous Solid - Halogenated Organic."

  • Stream B: Liquid Waste: Must go into the Halogenated Solvent waste container.

    • Critical: Do not mix with acidic aqueous waste streams containing oxidizers (like Nitric acid), as this can oxidize the iodine and release toxic

      
       gas.
      
Visual Logic: Spill Response

Spill_Response Event Spill Detected Assess Assess Volume & State Event->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid WetMethod Cover with Solvent-Dampened Towel (Prevent Dust) MinorSolid->WetMethod Evacuate Evacuate Area Call EHS MajorSolid->Evacuate Dispose Dispose as Halogenated Waste WetMethod->Dispose

Figure 2: Immediate response workflow for solid spills, prioritizing dust suppression.

References
  • PubChem. (n.d.). Compound Summary: Quinoline-3-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Washington State University. (n.d.). Halogenated Solvents and Organics Handling Guide. WSU Environmental Health & Safety. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.